NSC636819
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-bis[(E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl4N2O4/c23-17-7-3-13(9-19(17)25)1-5-15-11-16(22(28(31)32)12-21(15)27(29)30)6-2-14-4-8-18(24)20(26)10-14/h1-12H/b5-1+,6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYZPXBXVBQSBDG-IJIVKGSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])/C=C/C3=CC(=C(C=C3)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
NSC636819: A Technical Guide to a Competitive Inhibitor of JMJD2 Histone Demethylases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NSC636819, a dinitrobenzene derivative that has been identified as a competitive inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases, specifically targeting KDM4A (JMJD2A) and KDM4B (JMJD2B). The overexpression of these enzymes has been linked to the progression of various cancers, making them a key target for therapeutic development.
Core Concepts: The Role of JMJD2 in Epigenetics and Cancer
The JMJD2 family of enzymes are histone lysine demethylases that play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1] Specifically, they target di- and trimethylated H3K9 and H3K36, as well as trimethylated H1.4K26.[1] This demethylation activity alters chromatin structure and gene expression. Dysregulation of JMJD2 activity, particularly the overexpression of KDM4A and KDM4B, has been observed in several cancers, including prostate, breast, colorectal, and lung tumors, where they contribute to cancer cell growth and proliferation.[1] Their association with the androgen receptor also points to their role as potential progression factors in prostate cancer.[2][3]
This compound: A Selective Inhibitor of KDM4A and KDM4B
This compound is a cell-permeable small molecule that acts as a competitive inhibitor of KDM4A and KDM4B. It has been shown to block the demethylating activity of these enzymes towards H3K9me3. This inhibitory action leads to an increase in H3K9me3 levels within cells, which is associated with transcriptional repression of oncogenes and the upregulation of tumor suppressor genes.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against various members of the KDM4 subfamily has been quantitatively assessed. The following table summarizes the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).
| Target Enzyme | Ki (μM) | IC50 (μM) | Cell-based IC50 (LNCaP cells) (μM) |
| KDM4A (JMJD2A) | 5.5 | 6.4 | 16.5 (3-day culture) |
| KDM4B (JMJD2B) | 3.0 | 9.3 | Not Reported |
| KDM4D (JMJD2D) | Weakly Inhibited | Not Reported | Not Reported |
| KDM4E (JMJD2E) | Weakly Inhibited | Not Reported | Not Reported |
This compound exhibits selectivity for KDM4A and KDM4B over other members of the family, such as KDM4D and KDM4E.
Mechanism of Action and Cellular Effects
This compound functions as a competitive inhibitor, likely by binding to the active site of the KDM4A and KDM4B enzymes. This prevents the binding of the natural substrate, methylated histone tails, thereby inhibiting the demethylation reaction.
In cellular models, particularly the LNCaP prostate cancer cell line, treatment with this compound leads to a dose-dependent increase in global H3K9me3 levels. This epigenetic alteration is accompanied by significant downstream effects, including:
-
Induction of Apoptosis : this compound effectively induces programmed cell death in LNCaP cells.
-
Regulation of Gene Expression : The compound has been shown to up-regulate tumor suppressor genes such as RB1 and CDH1, while down-regulating oncogenes including IGF1R, FGFR3, CCNE2, AURKA, and AURKB.
-
Negative Regulation of Androgen-Responsive Genes : By inhibiting KDM4A/B, which are coactivators of the androgen receptor, this compound negatively impacts the expression of androgen-responsive genes.
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: Signaling pathway of this compound-mediated JMJD2 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of JMJD2 inhibition. Below are summaries of common experimental protocols used in the characterization of inhibitors like this compound.
In Vitro JMJD2 Demethylase Activity/Inhibition Assay (Colorimetric)
This assay measures the demethylase activity of JMJD2 enzymes on a tri-methylated histone H3-K9 substrate.
Principle : A tri-methylated H3-K9 substrate is coated on microplate wells. Active JMJD2 enzymes bind to and demethylate the substrate. A specific antibody recognizes the demethylated product, and a secondary antibody conjugated to a detection enzyme allows for a colorimetric readout at 450 nm. The optical density is proportional to the enzyme activity.
Protocol Outline :
-
Substrate Coating : Microplate wells are pre-coated with a tri-methylated histone H3-K9 substrate.
-
Enzyme and Inhibitor Incubation :
-
Add assay buffer to each well.
-
Add the purified JMJD2 enzyme (e.g., 10 ng to 500 ng) or nuclear extract (1 µg to 20 µg).
-
For inhibitor wells, add this compound at desired concentrations. For control wells, add vehicle (e.g., DMSO).
-
Incubate the plate to allow for the demethylation reaction to occur.
-
-
Detection :
-
Wash the wells with a wash buffer.
-
Add a capture antibody specific for the demethylated H3-K9 product and incubate.
-
Wash the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP) and incubate.
-
Wash the wells.
-
Add the colorimetric developing solution and incubate until color develops.
-
-
Measurement : Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of inhibition by comparing the absorbance of inhibitor-treated wells to the control wells.
In Vitro JMJD2 Demethylase Activity/Inhibition Assay (Fluorometric)
This assay is similar to the colorimetric assay but utilizes a fluorescent readout for higher sensitivity.
Principle : The assay principle is the same as the colorimetric method, but the detection antibody is linked to a fluorophore. The fluorescent signal is measured at an excitation of 530 nm and an emission of 590 nm.
Protocol Outline : The steps are analogous to the colorimetric assay, with the final step being the measurement of fluorescence instead of absorbance.
MALDI-TOF Mass Spectrometry-Based Demethylation Assay
This method provides a direct and quantitative measurement of the different methylation states of a peptide substrate.
Principle : A synthetic peptide corresponding to a histone tail with a specific methylation mark (e.g., H3K9me3) is used as a substrate. After the enzymatic reaction, the reaction mixture is analyzed by MALDI-TOF mass spectrometry to determine the relative abundance of the substrate and its demethylated products.
Protocol Outline :
-
Reaction Setup :
-
Prepare a reaction mixture containing JMJD2A enzyme (e.g., 2 µM), Fe(II) (e.g., 10 µM), ascorbate (e.g., 100 µM), 2-oxoglutarate (2OG, e.g., 10 µM), and the H3K9me3 peptide substrate (e.g., 10 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).
-
For inhibition studies, pre-incubate the enzyme with this compound for a defined period (e.g., 15 minutes at 25°C) before initiating the reaction with the peptide and 2OG.
-
-
Reaction Incubation : Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).
-
Quenching : Stop the reaction by adding methanol.
-
Sample Preparation for MALDI-TOF MS :
-
Mix the quenched reaction sample with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).
-
Spot the mixture onto a MALDI plate and allow it to dry.
-
-
Mass Spectrometry Analysis : Analyze the sample using a MALDI-TOF mass spectrometer to obtain the mass spectra of the peptides.
-
Data Analysis : Calculate the percentage of demethylation by comparing the peak intensities of the tri-, di-, and mono-methylated peptide species. IC50 values can be determined by measuring the percentage of demethylation at different inhibitor concentrations.
The following diagram outlines the general experimental workflow for characterizing a JMJD2 inhibitor.
Caption: General experimental workflow for JMJD2 inhibitor characterization.
Conclusion
This compound represents a valuable chemical probe for studying the biological functions of KDM4A and KDM4B. Its demonstrated efficacy in inducing apoptosis and modulating gene expression in cancer cell lines underscores the therapeutic potential of targeting these histone demethylases. Further investigation and optimization of this and similar chemical scaffolds may lead to the development of novel epigenetic drugs for the treatment of cancer.
References
An In-depth Technical Guide to the Discovery and Synthesis of NSC636819
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC636819, also known as 1,5-bis[(1E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene, has emerged as a significant small molecule inhibitor of the histone lysine demethylases KDM4A and KDM4B. These enzymes are implicated in the progression of various cancers, notably prostate cancer, through their role in epigenetic regulation and androgen receptor signaling. This technical guide provides a comprehensive overview of the discovery, biological activity, and mechanism of action of this compound. It includes a summary of its inhibitory potency, effects on cancer cell lines, and the signaling pathways it modulates. While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature, this guide furnishes detailed experimental protocols for key biological assays and presents quantitative data in a structured format to facilitate further research and development.
Introduction
Histone lysine demethylases (KDMs) are critical regulators of gene expression, and their dysregulation is frequently observed in cancer. The KDM4 subfamily, particularly KDM4A and KDM4B, are overexpressed in prostate cancer and act as co-activators of the androgen receptor (AR), a key driver of prostate cancer growth.[1][2][3] This has made them attractive targets for therapeutic intervention. This compound was identified as a competitive and selective inhibitor of KDM4A and KDM4B, demonstrating potential as a chemical probe to study the function of these enzymes and as a lead compound for the development of novel anti-cancer therapies.[4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 1,5-bis[(1E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene | [5] |
| Molecular Formula | C₂₂H₁₂Cl₄N₂O₄ | |
| Molecular Weight | 510.15 g/mol | |
| CAS Number | 1618672-71-1 | |
| Appearance | Brown solid | |
| Purity | ≥97% (HPLC) | |
| Solubility | Soluble to 10 mM in DMSO | |
| Storage | Store at +4°C |
Biological Activity and Potency
This compound is a potent inhibitor of KDM4A and KDM4B. Its inhibitory activity has been characterized through various in vitro assays, with key quantitative data summarized in Table 2.
Table 2: In Vitro Biological Activity of this compound
| Target | Assay Type | Value | Cell Line | Reference(s) |
| KDM4A | IC₅₀ | 6.4 µM | - | |
| KDM4B | IC₅₀ | 9.3 µM | - | |
| KDM4A | Kᵢ | 5.5 µM | - | |
| KDM4B | Kᵢ | 3.0 µM | - | |
| LNCaP Cells | Cytotoxicity (IC₅₀) | 16.5 µM (3 days) | LNCaP |
This compound acts as a competitive inhibitor, binding to the active site of KDM4A and KDM4B and preventing the demethylation of their primary substrate, trimethylated histone H3 at lysine 9 (H3K9me3).
Synthesis
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of the KDM4B-Androgen Receptor (AR) signaling pathway in prostate cancer. KDM4B acts as a co-activator for the AR, a key transcription factor driving prostate cancer cell proliferation and survival. By inhibiting KDM4B, this compound prevents the demethylation of H3K9me3 at the promoter regions of AR target genes, leading to their transcriptional repression. This disrupts the AR signaling axis, ultimately inducing apoptosis in prostate cancer cells.
Caption: KDM4B-AR Signaling Pathway Inhibition by this compound.
Experimental Protocols
Histone Demethylase Activity Assay (In Vitro)
This protocol is a representative method for assessing the inhibitory activity of this compound on KDM4A/B histone demethylase activity.
Materials:
-
Recombinant human KDM4A or KDM4B protein
-
Biotinylated H3K9me3 peptide substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 1 mM α-ketoglutarate, 80 µM Fe(NH₄)₂(SO₄)₂, 2 mM L-ascorbic acid, and 0.01% BSA
-
This compound stock solution in DMSO
-
Stop Solution (e.g., EDTA)
-
Detection reagents (e.g., TR-FRET based, using a specific antibody for the demethylated product)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the KDM4A or KDM4B enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the demethylation reaction by adding the biotinylated H3K9me3 peptide substrate.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding the stop solution.
-
Add the detection reagents according to the manufacturer's protocol (e.g., for TR-FRET, add a europium-labeled antibody specific for the demethylated product and a streptavidin-allophycocyanin conjugate).
-
Incubate for the recommended time to allow for signal development.
-
Read the plate on a suitable plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for an in vitro histone demethylase assay.
Apoptosis Assay in LNCaP Cells
This protocol describes a method to assess the induction of apoptosis by this compound in the LNCaP prostate cancer cell line using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
LNCaP cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed LNCaP cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 5-20 µM) or DMSO (vehicle control) for the desired time period (e.g., 48-72 hours).
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis).
Caption: Workflow for an apoptosis assay using flow cytometry.
Conclusion
This compound is a valuable tool for studying the roles of KDM4A and KDM4B in health and disease. Its ability to selectively inhibit these histone demethylases and induce apoptosis in prostate cancer cells highlights its potential as a starting point for the development of novel epigenetic-based cancer therapies. While a detailed synthesis protocol is not publicly documented, the information provided in this guide on its biological activity, mechanism of action, and relevant experimental protocols offers a solid foundation for researchers and drug development professionals interested in this promising compound. Further investigation into the structure-activity relationship and optimization of its pharmacokinetic properties could lead to the development of more potent and clinically viable KDM4 inhibitors.
References
- 1. The lysine demethylase, KDM4B, is a key molecule in androgen receptor signalling and turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM4B: A promising oncology therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KDM4B: A Nail for Every Hammer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NSC 636819 | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
An In-depth Technical Guide on the Effect of NSC636819 on H3K9me3 Levels
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides a comprehensive technical overview of the small molecule inhibitor NSC636819 and its specific effects on the epigenetic mark, histone H3 lysine 9 trimethylation (H3K9me3).
Introduction
This compound is a cell-permeable dinitrobenzene derivative identified as a potent and selective inhibitor of the KDM4/JMJD2 family of histone lysine demethylases. Specifically, it targets KDM4A and KDM4B, enzymes that play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1][2][3] Dysregulation of KDM4 enzymes is implicated in the progression of various cancers, including prostate cancer, making them a promising target for therapeutic intervention.[1] This guide details the mechanism of action of this compound, its direct impact on H3K9me3 levels, quantitative data from relevant studies, and the experimental protocols used to ascertain these effects.
Core Mechanism of Action: Inhibition of KDM4A/KDM4B
The primary mechanism through which this compound exerts its effects is through the competitive inhibition of the histone demethylases KDM4A and KDM4B. These enzymes are "erasers" of epigenetic marks, specifically targeting the removal of di- and trimethyl groups from H3K9 (H3K9me2/me3). H3K9me3 is a hallmark of heterochromatin, which is a tightly packed form of DNA associated with transcriptional repression.
By inhibiting the demethylating activity of KDM4A and KDM4B, this compound effectively prevents the removal of the methyl groups from H3K9. This leads to an accumulation and subsequent increase in the global cellular levels of H3K9me3. The elevated H3K9me3 levels reinforce the heterochromatic state, leading to the transcriptional silencing of specific genes, including those involved in cell proliferation and survival.
Signaling Pathway Diagram
The following diagram illustrates the direct pathway from this compound to the alteration of H3K9me3 levels and subsequent transcriptional repression.
Quantitative Data Summary
The inhibitory effects of this compound on its targets and its cellular activity have been quantified in several studies. The key quantitative metrics are summarized below.
| Parameter | Target/Cell Line | Value | Reference |
| Ki (Inhibition Constant) | KDM4A | 5.5 µM | |
| KDM4B | 3.0 µM | ||
| IC50 (Biochemical Assay) | KDM4A | 6.4 µM | |
| KDM4B | 9.3 µM | ||
| IC50 (Cell Viability) | LNCaP (prostate cancer cells) | 16.5 µM (3-day treatment) | |
| Effective Concentration | LNCaP cells | 100 µM (30 min treatment) significantly increased H3K9me3 | |
| In vitro demethylase assay | ~5 µM almost completely blocked H3K9me3 demethylating activity | ||
| Selectivity | KDM4D and KDM4E | Weakly suppressed compared to KDM4A/B | |
| Other Histone Marks | No significant change in H3K4me2, H3K27me3/me2, H3K36me3/me2, H3K79me2 |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the effect of this compound on H3K9me3 levels.
Western Blot for Global H3K9me3 Levels
This protocol is used to assess the overall changes in H3K9me3 levels within a cell population following treatment with this compound.
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., LNCaP) to 70-80% confluency in appropriate media.
-
Treat cells with varying concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).
-
-
Histone Extraction:
-
Harvest cells by scraping and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer to isolate nuclei.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M H2SO4) overnight at 4°C.
-
Precipitate the histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in distilled water.
-
-
Protein Quantification:
-
Determine the protein concentration of the histone extracts using a standard assay (e.g., Bradford or BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Separate equal amounts of histone proteins (e.g., 10-20 µg) on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K9me3 (e.g., rabbit anti-H3K9me3) overnight at 4°C.
-
As a loading control, incubate a parallel membrane or strip the first and re-probe with an antibody for total Histone H3.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the H3K9me3 signal to the total Histone H3 signal.
-
Chromatin Immunoprecipitation (ChIP) for Locus-Specific H3K9me3
This protocol is used to determine if this compound treatment leads to an increase in H3K9me3 levels at specific gene promoters or genomic regions.
-
Cell Treatment and Cross-linking:
-
Treat cells with this compound as described above.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine.
-
-
Chromatin Preparation:
-
Harvest and lyse the cells to release nuclei.
-
Resuspend the nuclear pellet in a lysis buffer and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G agarose beads.
-
Incubate a portion of the chromatin with an antibody specific for H3K9me3 overnight at 4°C. Use a non-specific IgG as a negative control.
-
Add Protein A/G beads to pull down the antibody-histone-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating at 65°C for several hours in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers designed to amplify specific genomic regions of interest (e.g., the promoter of a target gene).
-
Analyze the enrichment of H3K9me3 at the target locus in this compound-treated cells compared to control cells.
-
Experimental Workflow Diagram
The diagram below outlines a typical workflow for evaluating the effect of a small molecule inhibitor on histone methylation.
Downstream Biological Consequences
The this compound-induced increase in H3K9me3 levels triggers significant downstream biological effects, particularly in cancer cells. These consequences underscore its therapeutic potential.
-
Transcriptional Reprogramming: The primary effect is the silencing of genes regulated by KDM4A/B. This includes the downregulation of oncogenes such as IGF1R, FGFR3, CCNE2, AURKA, and AURKB, and the upregulation of tumor suppressor genes like RB1 and CDH1.
-
Inhibition of Androgen Receptor (AR) Signaling: In prostate cancer cells, this compound negatively regulates androgen-responsive genes, which is a critical pathway for prostate tumor growth.
-
Induction of Apoptosis: By altering the expression of key survival and cell cycle genes, this compound induces programmed cell death (apoptosis) in cancer cells like LNCaP.
-
Suppression of Tumor Growth: In vivo studies using xenograft mouse models have shown that this compound can strongly suppress tumor growth and sensitize tumors to other therapies like the TRAIL-inducer ONC201.
Logical Relationship Diagram
This diagram shows the logical progression from the molecular inhibition by this compound to the observed anti-cancer effects.
Conclusion
This compound is a selective inhibitor of KDM4A and KDM4B histone demethylases. Its mechanism of action directly leads to a significant and specific increase in H3K9me3 levels in cancer cells. This epigenetic modification results in the transcriptional silencing of key oncogenes and the induction of apoptosis, demonstrating potent anti-tumor activity both in vitro and in vivo. The data strongly support the continued investigation of this compound and similar KDM4 inhibitors as a promising strategy for epigenetic cancer therapy, particularly for malignancies driven by aberrant histone demethylase activity.
References
NSC636819: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Structure, Properties, and Biological Activity of the KDM4A/KDM4B Inhibitor
Abstract
NSC636819 is a potent and selective small molecule inhibitor of the histone lysine demethylases KDM4A and KDM4B. These enzymes are epigenetic regulators implicated in the progression of various cancers, most notably prostate cancer, through their coactivation of the androgen receptor (AR) signaling pathway. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed information on its mechanism of action, including its role in the inhibition of the KDM4A/B-AR axis and the induction of apoptosis, is presented. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of oncology, epigenetics, and medicinal chemistry.
Chemical Structure and Properties
This compound, also known as 1,5-Bis[(1E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene, is a dinitrobenzene derivative with a symmetrical structure. The core of the molecule is a dinitrophenylene ring, which is substituted with two (E)-2-(3,4-dichlorophenyl)ethenyl groups.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4,4'-((1E,1'E)-(4,6-dinitro-1,3-phenylene)bis(ethene-2,1-diyl))bis(1,2-dichlorobenzene)[1] |
| SMILES | ClC1=C(Cl)C=C(/C=C/C2=C(--INVALID-LINK--=O)C=C(--INVALID-LINK--=O)C(/C=C/C3=CC(Cl)=C(Cl)C=C3)=C2)C=C1[2] |
| InChIKey | YYZPXBXVBQSBDG-IJIVKGSJSA-N[1] |
| CAS Number | 1618672-71-1[1][2] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C22H12Cl4N2O4 | |
| Molecular Weight | 510.15 g/mol | |
| Appearance | Yellow to orange solid powder | |
| Purity | ≥97% (HPLC) | |
| Solubility | Soluble in DMSO (up to 10 mM) | |
| Storage (Solid) | Store at -20°C for up to 3 years or at 4°C for up to 2 years. | |
| Storage (In Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. |
Biological Activity and Mechanism of Action
This compound is a competitive and selective inhibitor of the Jumonji C (JmjC) domain-containing histone lysine demethylases KDM4A and KDM4B. These enzymes are responsible for removing methyl groups from histone H3 at lysine 9 (H3K9me3/2), a modification associated with transcriptional repression. By inhibiting KDM4A and KDM4B, this compound leads to an increase in global H3K9me3 levels, resulting in the epigenetic silencing of target genes.
Inhibition of KDM4A and KDM4B
This compound exhibits potent inhibitory activity against KDM4A and KDM4B.
| Parameter | Value |
| KDM4A IC50 | ~6.4 µM |
| KDM4B IC50 | ~9.3 µM |
| KDM4A Ki | 5.5 µM |
| KDM4B Ki | 3.0 µM |
Signaling Pathways
In prostate cancer, KDM4A and KDM4B act as coactivators of the androgen receptor (AR), a key driver of tumor growth and survival. KDM4A/B demethylate H3K9me3 at the promoter regions of AR target genes, leading to their transcriptional activation. This compound disrupts this process by inhibiting KDM4A/B, which in turn suppresses the AR transcriptional network and inhibits the growth of prostate cancer cells.
References
An In-depth Technical Guide to NSC636819 (CAS: 1618672-71-1): A Selective KDM4A/KDM4B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NSC636819, a potent and selective inhibitor of the histone lysine demethylases KDM4A and KDM4B. This document collates critical data, details experimental methodologies, and visualizes the compound's mechanism of action and relevant experimental workflows.
Core Compound Information
This compound is a cell-permeable, competitive inhibitor of KDM4A and KDM4B, which are epigenetic regulators implicated in the progression of various cancers, notably prostate cancer.[1][2] By inhibiting these demethylases, this compound modulates the transcription of key genes, including those regulated by the androgen receptor, leading to anti-proliferative and pro-apoptotic effects in cancer cells.[2][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1618672-71-1 |
| Molecular Formula | C₂₂H₁₂Cl₄N₂O₄ |
| Molecular Weight | 510.15 g/mol |
| Chemical Name | 1,5-Bis[(1E)-2-(3,4-dichlorophenyl)ethenyl]-2,4-dinitrobenzene |
| Synonyms | KDM4A/KDM4B Inhibitor, JMJD2 Inhibitor |
| Appearance | Solid powder |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO up to 10 mM |
| Storage | Store at +4°C |
Biological Activity and Quantitative Data
This compound selectively targets the histone demethylase activity of KDM4A and KDM4B, with a pronounced effect on the demethylation of trimethylated histone H3 at lysine 9 (H3K9me3). This inhibition leads to an increase in H3K9me3 levels, which is a marker of transcriptional repression.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | IC₅₀ | Kᵢ | Notes |
| KDM4A | ~6.4 µM | 5.5 µM | Competitive inhibitor. |
| KDM4B | ~9.3 µM | 3.0 µM | Competitive inhibitor. |
Table 3: Cellular Activity of this compound in LNCaP Prostate Cancer Cells
| Assay | Effective Concentration/IC₅₀ | Duration | Effect |
| Histone Demethylase Inhibition | ~5 µM | 24 hours | Complete blockage of H3K9me3 demethylation. |
| Cytotoxicity (Apoptosis Induction) | IC₅₀ = 16.5 µM | 3 days | Induces apoptosis in LNCaP cells. |
| Gene Regulation | 10 µM | Not Specified | Negatively regulates androgen-responsive genes. |
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting KDM4A and KDM4B, which are crucial co-activators of the androgen receptor (AR). In prostate cancer, AR drives the expression of genes involved in cell growth and proliferation. KDM4A/B demethylate H3K9me3 at the promoter regions of these AR target genes, facilitating their transcription. By inhibiting KDM4A/B, this compound maintains the repressive H3K9me3 mark, leading to the silencing of these pro-proliferative genes and subsequent apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on standard laboratory practices and information derived from relevant research.
In Vitro Histone Demethylase Activity Assay
This assay measures the ability of this compound to inhibit the demethylase activity of recombinant KDM4A/B.
Experimental Workflow:
Methodology:
-
Reagents: Recombinant human KDM4A or KDM4B, biotinylated H3K9me3 peptide substrate, this compound, assay buffer, detection reagents (e.g., TR-FRET or AlphaLISA kit).
-
Procedure:
-
In a 384-well plate, add the assay buffer.
-
Add the recombinant KDM4A or KDM4B enzyme to each well.
-
Add this compound at various concentrations (typically a serial dilution). A DMSO control should be included.
-
Initiate the reaction by adding the biotinylated H3K9me3 peptide substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit's instructions.
-
Add the detection reagents (e.g., Europium-labeled anti-H3K9me2 antibody and streptavidin-conjugated acceptor beads).
-
Incubate at room temperature to allow for signal development.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Proliferation (MTT) Assay
This assay determines the effect of this compound on the viability and proliferation of cancer cells, such as the LNCaP prostate cancer cell line.
Methodology:
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Procedure:
-
Seed LNCaP cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for the desired duration (e.g., 3 days).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.
Immunoblotting for H3K9me3 Levels
This technique is used to visualize the increase in cellular H3K9me3 levels following treatment with this compound.
Methodology:
-
Cell Treatment and Lysis:
-
Treat LNCaP cells with this compound at the desired concentrations for 24 hours.
-
Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H3K9me3 overnight at 4°C. A primary antibody for total Histone H3 should be used as a loading control.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Apoptosis Analysis by Flow Cytometry (Propidium Iodide Staining)
This method quantifies the percentage of apoptotic cells (sub-G1 population) after treatment with this compound.
Experimental Workflow:
Methodology:
-
Cell Treatment: Treat LNCaP cells with this compound (e.g., at its IC₅₀ concentration) for a specified time (e.g., 3 days).
-
Cell Fixation:
-
Harvest both adherent and floating cells and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis: Gate the cell populations based on their DNA content (PI fluorescence). The population of cells with a DNA content less than that of G1 cells (the sub-G1 peak) represents the apoptotic cells. Quantify the percentage of cells in the sub-G1 phase.
Conclusion
This compound is a valuable research tool for studying the roles of KDM4A and KDM4B in cancer biology and for the development of novel epigenetic-based therapies. Its well-defined mechanism of action and demonstrated cellular effects make it a strong candidate for further preclinical investigation. This guide provides a foundational resource for researchers and drug development professionals working with this promising compound.
References
Understanding the Therapeutic Target of NSC636819: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NSC636819 is a small molecule inhibitor that has demonstrated significant potential as an anti-cancer agent, particularly in the context of prostate cancer. This technical guide provides an in-depth exploration of the therapeutic target of this compound, its mechanism of action, and the downstream cellular consequences of its activity. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in oncology and drug development.
Primary Therapeutic Target: KDM4A and KDM4B
The principal therapeutic targets of this compound are the histone lysine demethylases KDM4A and KDM4B [1][2][3]. These enzymes are members of the JmjC domain-containing family of histone demethylases, which play a crucial role in epigenetic regulation by removing methyl groups from histone residues. Specifically, KDM4A and KDM4B demethylate trimethylated histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression[1][2].
This compound acts as a competitive inhibitor of both KDM4A and KDM4B, binding to the active site and preventing the demethylation of their histone substrates. This inhibition leads to an accumulation of H3K9me3 at the promoter regions of target genes, resulting in altered gene expression and subsequent cellular effects.
Quantitative Data: Inhibitory Activity and Cytotoxicity
The inhibitory potency of this compound against its primary targets and its effect on cancer cell viability have been quantified in several studies. The following tables summarize the key quantitative data.
| Target | Inhibition Constant (Ki) | IC50 | Assay Type |
| KDM4A | 5.5 µM | 6.4 µM | Enzymatic Assay |
| KDM4B | 3.0 µM | 9.3 µM | Enzymatic Assay |
Table 1: In vitro inhibitory activity of this compound against KDM4A and KDM4B.
| Cell Line | IC50 (Cytotoxicity) | Treatment Duration | Assay Type |
| LNCaP (Prostate Cancer) | 16.5 µM | 3 days | MTT Assay |
| PNT2 (Normal Prostate) | No significant effect at 5-20 µM | 6 days | Cell Viability Assay |
Table 2: Cytotoxic effects of this compound on prostate cancer and normal prostate cell lines.
Signaling Pathway: Inhibition of KDM4A/B and Downstream Effects
The inhibition of KDM4A and KDM4B by this compound initiates a cascade of events that ultimately leads to anti-cancer effects, primarily through the modulation of the Androgen Receptor (AR) signaling pathway. KDM4A and KDM4B are known co-activators of the AR. By removing the repressive H3K9me3 mark at AR target genes, they promote their transcription.
This compound treatment reverses this process, leading to increased H3K9me3 levels, suppression of AR target gene expression, and induction of apoptosis in prostate cancer cells.
Caption: Mechanism of action of this compound.
Experimental Protocols
KDM4A/B In Vitro Demethylase Inhibition Assay
This protocol is adapted from a formaldehyde dehydrogenase-coupled assay used to measure the demethylase activity of KDM4A and KDM4B.
Caption: Workflow for KDM4A/B Demethylase Inhibition Assay.
Materials:
-
Recombinant human KDM4A and KDM4B
-
Trimethylated H3K9 peptide substrate
-
This compound
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
Cofactors: α-ketoglutarate, L-ascorbate, (NH₄)₂Fe(SO₄)₂·6H₂O
-
Formaldehyde Dehydrogenase (FDH)
-
β-Nicotinamide adenine dinucleotide (NAD⁺)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a DMSO-only control.
-
Prepare the reaction mixture containing KDM4A or KDM4B enzyme, H3K9me3 peptide substrate, cofactors, FDH, and NAD⁺.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the absorbance at 340 nm to quantify the amount of NADH produced, which is proportional to the demethylase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Western Blot for H3K9me3 Levels in LNCaP Cells
This protocol describes the detection of global H3K9me3 levels in LNCaP cells following treatment with this compound.
Caption: Workflow for Western Blot Analysis of H3K9me3.
Materials:
-
LNCaP cells
-
This compound
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me3 and anti-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed LNCaP cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for the desired duration (e.g., 24-72 hours).
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an anti-Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities to determine the relative change in H3K9me3 levels.
MTT Cell Viability Assay
This protocol is for assessing the cytotoxicity of this compound on LNCaP cells.
Caption: Workflow for MTT Cell Viability Assay.
Materials:
-
LNCaP cells
-
This compound
-
Cell culture medium and supplements
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed LNCaP cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include wells with medium and DMSO as a vehicle control, and wells with medium only as a blank.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cytotoxic IC₅₀ value.
Conclusion
This compound is a potent and selective inhibitor of the histone demethylases KDM4A and KDM4B. Its therapeutic potential, particularly in prostate cancer, stems from its ability to modulate the epigenetic landscape, leading to the suppression of the androgen receptor signaling pathway and the induction of apoptosis. The provided data and protocols offer a solid foundation for further investigation and development of this compound as a targeted cancer therapeutic.
References
- 1. The lysine demethylase, KDM4B, is a key molecule in androgen receptor signalling and turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting KDM4B that coactivates c-Myc-regulated metabolism to suppress tumor growth in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
Unveiling the Epigenetic Regulator: A Technical Guide to NSC636819 and its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC636819 is a potent and selective small molecule inhibitor of the Jumonji C (JmjC) domain-containing histone lysine demethylases KDM4A and KDM4B.[1] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression. In the context of prostate cancer, KDM4A and KDM4B are frequently overexpressed and act as coactivators of the androgen receptor (AR), a key driver of prostate cancer cell growth and survival.[2][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, its profound effects on gene expression, and detailed experimental protocols for its investigation.
Mechanism of Action
This compound functions as a competitive inhibitor at the active site of KDM4A and KDM4B, thereby preventing the demethylation of H3K9me3.[2] This leads to an accumulation of this repressive histone mark, resulting in the transcriptional silencing of KDM4A/B target genes. A significant portion of these target genes are integral components of the androgen receptor signaling pathway.[2] By inhibiting KDM4A/B, this compound effectively downregulates the expression of androgen-responsive genes, leading to cell growth inhibition and apoptosis in prostate cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (μM) | Ki (μM) |
| KDM4A | 6.4 | 5.5 |
| KDM4B | 9.3 | 3.0 |
Data sourced from Sigma-Aldrich product information.
Table 2: Cellular Activity of this compound in LNCaP Cells
| Parameter | Value | Conditions |
| Apoptosis Induction (IC50) | 16.5 μM | 3-day culture |
Data sourced from Sigma-Aldrich product information.
Table 3: Overview of this compound-Induced Gene Expression Changes in LNCaP Prostate Cancer Cells
While the specific fold-change values from the original microarray analysis by Chu et al. (2014) are not publicly available, the study reported significant alterations in gene expression. The following table provides a qualitative summary and representative examples of the types of genes affected by this compound treatment.
| Gene Category | Effect of this compound | Representative Genes |
| Androgen-Responsive Genes | Downregulation | PSA (KLK3), TMPRSS2, NKX3-1 |
| Tumor Suppressor Genes | Upregulation | RB1, CDH1 |
| Oncogenes | Downregulation | IGF1R, FGFR3, CCNE2, AURKA, AURKB |
| Apoptosis-Related Genes | Upregulation | TRAIL, DR5 |
This table is a qualitative representation based on findings reported in the literature.
Signaling Pathway
The primary signaling pathway affected by this compound is the androgen receptor (AR) signaling cascade. By inhibiting KDM4A and KDM4B, this compound prevents the removal of the repressive H3K9me3 mark at the promoters of AR target genes. This leads to a condensed chromatin state and transcriptional repression of these genes, which are crucial for prostate cancer cell proliferation and survival.
Caption: Mechanism of this compound action on the Androgen Receptor signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to study the effects of this compound.
In Vitro Histone Demethylase Assay
This protocol is designed to measure the enzymatic activity of KDM4A/B and the inhibitory effect of this compound.
Caption: Workflow for the in vitro histone demethylase assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X assay buffer containing 100 mM HEPES (pH 7.5), 2 mM α-ketoglutarate, 4 mM Ascorbate, and 100 µM Fe(NH₄)₂(SO₄)₂.
-
Dilute recombinant human KDM4A or KDM4B to a working concentration in 1X assay buffer.
-
Prepare a stock solution of biotinylated H3K9me3 peptide substrate.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Reaction Setup:
-
In a 384-well plate, add this compound dilutions or DMSO (vehicle control).
-
Add the KDM4A or KDM4B enzyme to each well.
-
Initiate the reaction by adding the H3K9me3 peptide substrate.
-
The final reaction volume is typically 20 µL.
-
-
Incubation:
-
Incubate the reaction plate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Detection (AlphaLISA):
-
Stop the reaction by adding a detection mix containing AlphaLISA acceptor beads conjugated to an anti-H3K9me2 antibody and streptavidin-coated donor beads.
-
Incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details the procedure for quantifying apoptosis in LNCaP cells treated with this compound using flow cytometry.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Methodology:
-
Cell Culture and Treatment:
-
Seed LNCaP cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 48 hours).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE).
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (PI) solution (100 µg/mL).
-
Gently vortex and incubate at room temperature for 15 minutes in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Gate on the cell population based on forward and side scatter to exclude debris.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
Gene Expression Analysis by Microarray
This protocol outlines the general steps for performing a microarray experiment to analyze gene expression changes in LNCaP cells treated with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture LNCaP cells as described in the apoptosis assay protocol.
-
Treat cells with a predetermined concentration of this compound (e.g., at or near the IC50 for apoptosis) and a DMSO vehicle control for a specified duration (e.g., 24 hours).
-
Perform experiments in biological triplicate for each condition.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen), including an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-quality, intact RNA.
-
-
cDNA Synthesis and Labeling:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and a T7-oligo(dT) primer.
-
Synthesize second-strand cDNA.
-
Generate biotin-labeled cRNA by in vitro transcription using T7 RNA polymerase and biotinylated UTP and CTP.
-
-
Hybridization, Washing, and Staining:
-
Fragment the labeled cRNA.
-
Hybridize the fragmented cRNA to a human whole-genome expression microarray (e.g., Affymetrix GeneChip) at 45°C for 16 hours in a hybridization oven.
-
Wash the arrays using an automated fluidics station to remove non-specifically bound cRNA.
-
Stain the arrays with streptavidin-phycoerythrin (SAPE).
-
-
Scanning and Data Acquisition:
-
Scan the arrays using a high-resolution microarray scanner.
-
Use the manufacturer's software to generate raw data files (e.g., .CEL files for Affymetrix).
-
-
Data Analysis:
-
Perform quality control checks on the raw data.
-
Normalize the data across all arrays (e.g., using RMA - Robust Multi-array Average).
-
Identify differentially expressed genes between the this compound-treated and control groups using statistical tests (e.g., t-test or ANOVA) and apply a false discovery rate (FDR) correction (e.g., Benjamini-Hochberg).
-
Set significance thresholds (e.g., fold change > 2 and FDR < 0.05).
-
Perform pathway and gene ontology analysis on the list of differentially expressed genes to identify enriched biological processes and pathways.
-
Conclusion
This compound is a valuable research tool for investigating the role of KDM4A and KDM4B in prostate cancer and other malignancies. Its ability to modulate the epigenetic landscape, specifically by increasing H3K9me3 levels, leads to significant changes in gene expression, particularly within the androgen receptor signaling pathway. This ultimately results in the inhibition of cancer cell growth and the induction of apoptosis. The detailed protocols provided in this guide will enable researchers to further explore the therapeutic potential of targeting these critical histone demethylases.
References
Preliminary Safety Profile of NSC636819: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC636819 is a synthetic small molecule identified as a competitive and selective inhibitor of the histone demethylases KDM4A and KDM4B.[1][2][3] These enzymes, particularly KDM4B, are implicated in the progression of various cancers, including prostate cancer, by altering the epigenetic landscape through the demethylation of histone H3 lysine 9 trimethylation (H3K9me3).[1][2] By inhibiting KDM4A and KDM4B, this compound leads to an increase in H3K9me3 levels, which is associated with transcriptional repression of oncogenes and induction of tumor suppressor genes. This document provides a technical overview of the preliminary toxicity and activity studies of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated cellular pathways and workflows.
Quantitative Toxicity and Efficacy Data
The following tables summarize the currently available quantitative data on the in vitro and in vivo effects of this compound.
Table 1: In Vitro Enzyme Inhibition and Cytotoxicity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| Ki | KDM4A | 5.5 µM | |
| KDM4B | 3.0 µM | ||
| IC50 (Enzyme Inhibition) | KDM4A | 6.4 µM | |
| KDM4B | 9.3 µM | ||
| IC50 (Cytotoxicity) | LNCaP (prostate cancer) | 16.5 µM (3-day exposure) | |
| Effective Concentration | Various cancer cell lines | 10-20 µM (2-day exposure) | |
| Selectivity | Normal PNT2 cells | No significant effect at 5-20 µM (6-day exposure) |
Table 2: In Vivo Antitumor Efficacy of this compound in a Xenograft Model
| Animal Model | Cancer Cell Line | Dosage and Administration | Treatment Schedule | Outcome | Reference |
| Mouse | A549 (lung cancer) | 20 or 40 mg/kg | Intraperitoneal (i.p.), 5 times a week for 4 weeks | Dose-dependent tumor growth suppression and sensitization to ONC201 (a TRAIL inducer) |
Experimental Protocols
The following sections detail the general methodologies employed in the preliminary toxicity and efficacy studies of this compound. These protocols are representative and may require optimization for specific experimental conditions.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).
-
Cell Plating: Seed cancer cells (e.g., LNCaP) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 5-20 µM) for a specified duration (e.g., 3 days). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method quantifies the induction of apoptosis in cells treated with this compound.
-
Cell Treatment: Culture cells (e.g., LNCaP) and treat them with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blotting for Protein Expression
This technique is used to detect changes in the levels of specific proteins (e.g., H3K9me3, TRAIL, DR5, cleaved caspase-7) following treatment with this compound.
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
In Vivo Xenograft Tumor Growth Study
This model assesses the antitumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A549) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 20 or 40 mg/kg, i.p.) and a vehicle control according to a predetermined schedule (e.g., 5 times a week for 4 weeks).
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for biomarker expression).
Genotoxicity Studies
As of the date of this document, there is no publicly available information regarding the genotoxicity of this compound from standard assays such as the Ames test (bacterial reverse mutation assay) or the in vitro/in vivo micronucleus assay. Such studies are crucial for a comprehensive toxicity profile and are recommended for further investigation.
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Preclinical Evaluation
Caption: General experimental workflow for preclinical evaluation of this compound.
References
The Epigenetic Landscape of NSC636819: A Technical Guide to a Novel KDM4A/KDM4B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the epigenetic modulator NSC636819. As a competitive and selective inhibitor of the histone demethylases KDM4A and KDM4B, this compound presents a compelling avenue for research and development, particularly in the context of oncology. This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its impact on cellular pathways.
Core Mechanism of Action: Targeting Histone Demethylation
This compound functions as a potent, cell-permeable inhibitor of KDM4A and KDM4B, enzymes that play a crucial role in epigenetic regulation by removing methyl groups from histone proteins.[1][2] Specifically, these enzymes target the trimethylated lysine 9 on histone H3 (H3K9me3), a mark associated with condensed chromatin and transcriptional repression.
The molecule, a dinitrobenzene derivative, competitively binds to the active site within the JmjC domain of KDM4A and KDM4B, thereby blocking their demethylase activity.[3] This inhibition leads to a global increase in H3K9me3 levels within the cell.[1] The accumulation of this repressive mark alters the expression of numerous genes, including the upregulation of tumor suppressors and the downregulation of oncogenes, ultimately inducing apoptosis and inhibiting the proliferation of cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's activity based on in vitro and cellular assays.
| Parameter | KDM4A | KDM4B | Reference |
| Ki | 5.5 µM | 3.0 µM | |
| IC50 | 6.4 µM | 9.3 µM | |
| Inhibition Rate | 28% | 35% | |
| Table 1: In Vitro Inhibitory Activity of this compound against KDM4A and KDM4B. |
| Cell Line | Assay | IC50 | Conditions | Reference |
| LNCaP (Prostate Cancer) | Cytotoxicity | 16.5 µM | 3-day culture | |
| Table 2: Cellular Activity of this compound. |
Key Signaling Pathway and Mechanism of Action
The inhibitory action of this compound on KDM4A/B triggers a cascade of events that culminate in anti-cancer effects. The following diagram illustrates this pathway, from target engagement to the alteration of gene expression and induction of apoptosis.
Caption: Mechanism of this compound action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the epigenetic effects of this compound. These protocols are based on standard techniques reported in the literature.
In Vitro Histone Demethylase (HMD) Activity Assay
This protocol details a common method for measuring the enzymatic activity of KDM4A/B and the inhibitory effect of this compound.
Caption: Experimental workflow for HMD assay.
Methodology:
-
Peptide Coating: A 96-well microplate is coated with a biotinylated histone H3 peptide containing the H3K9me3 mark.
-
Reaction Mixture: Recombinant KDM4A or KDM4B enzyme is added to the wells along with the necessary co-factors (Fe(II), α-ketoglutarate, and ascorbate). This compound is added at varying concentrations to determine its inhibitory effect, with a vehicle control (e.g., DMSO) used for comparison.
-
Enzymatic Reaction: The plate is incubated to allow the demethylation reaction to proceed.
-
Detection: The wells are washed, and a primary antibody that specifically recognizes the demethylated product (H3K9me2) is added. This is followed by the addition of a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: A colorimetric HRP substrate is added, and the reaction is allowed to develop. The reaction is then stopped, and the absorbance is read on a plate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of inhibition at each concentration of this compound, and this data is used to determine the IC50 value.
Cellular Histone Methylation Analysis via Western Blot
This protocol outlines the steps to assess the impact of this compound on global H3K9me3 levels in a cellular context.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., LNCaP) are cultured to approximately 70-80% confluency. The cells are then treated with various concentrations of this compound (e.g., 5-20 µM) or a vehicle control for a specified period (e.g., 24-72 hours).
-
Histone Extraction: After treatment, cells are harvested, and histones are extracted using an acid extraction protocol.
-
Protein Quantification: The concentration of the extracted histone proteins is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Equal amounts of histone proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for H3K9me3. A primary antibody for total Histone H3 is used as a loading control. Following incubation with appropriate HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the H3K9me3 bands is quantified and normalized to the total Histone H3 bands to determine the relative change in global H3K9me3 levels following treatment with this compound.
Cell Viability and Apoptosis Assays
This protocol describes how to measure the cytotoxic and pro-apoptotic effects of this compound on cancer cells.
Caption: Logical flow of this compound's cellular effects.
Methodology:
-
Cell Seeding and Treatment: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a serial dilution of this compound for 24, 48, and 72 hours.
-
Viability Assessment (MTT or CellTiter-Glo® Assay):
-
MTT: MTT reagent is added to each well and incubated to allow for its conversion to formazan by metabolically active cells. The formazan crystals are then solubilized, and the absorbance is measured.
-
CellTiter-Glo®: A reagent that measures ATP levels is added to the wells, and luminescence, which is proportional to the number of viable cells, is measured.
-
-
Apoptosis Assessment (Annexin V/PI Staining):
-
Cells are treated with this compound as described above.
-
After treatment, cells are harvested and stained with FITC-conjugated Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic/necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
-
Conclusion and Future Directions
This compound is a valuable chemical probe for studying the biological roles of KDM4A and KDM4B and serves as a lead compound for the development of novel epigenetic therapies. Its ability to selectively increase H3K9me3 levels and induce apoptosis in cancer cells, particularly those of prostate origin, underscores the therapeutic potential of targeting these histone demethylases. Future research should focus on optimizing the potency and pharmacokinetic properties of this compound derivatives and exploring their efficacy in a broader range of malignancies, both as a monotherapy and in combination with other anti-cancer agents. While no clinical trials involving this compound have been reported, its mechanism of action aligns with emerging strategies in cancer epigenetics.
References
Methodological & Application
NSC636819: A Potent Inhibitor of KDM4A/B for Cell-Based Research
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
NSC636819 is a cell-permeable, competitive, and selective inhibitor of the histone demethylases KDM4A and KDM4B.[1][2] These enzymes are crucial regulators of histone methylation, and their aberrant activity is implicated in the progression of various cancers, particularly prostate cancer.[1][2] This document provides a detailed protocol for a cell-based cytotoxicity assay using this compound, summarizes its key biological activities, and illustrates its mechanism of action and experimental workflow.
Biological Activity and Mechanism of Action
This compound exerts its biological effects by targeting the active site of KDM4A and KDM4B, thereby preventing the demethylation of histone H3 at lysine 9 (H3K9me3). This leads to an accumulation of the repressive H3K9me3 mark, which in turn alters gene expression. Specifically, this compound has been shown to up-regulate tumor suppressor genes such as RB1 and CDH1, and down-regulate oncogenes including IGF1R, FGFR3, CCNE2, AURKA, and AURKB. Furthermore, it negatively regulates androgen-responsive genes, highlighting its potential in treating prostate cancer. In cancer cell lines, inhibition of KDM4A/B by this compound leads to the induction of apoptosis.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound.
Table 1: Inhibitory Activity of this compound
| Target | IC50 | Ki |
| KDM4A | 6.4 µM | 5.5 µM |
| KDM4B | 9.3 µM | 3.0 µM |
Data compiled from product datasheets.
Table 2: Cytotoxic Activity of this compound
| Cell Line | Assay | IC50 | Treatment Duration |
| LNCaP | MTT Assay | 16.5 µM | 3 days |
Data obtained from studies on human prostate cancer cells.
Signaling Pathway Diagram
The diagram below illustrates the proposed signaling pathway affected by this compound.
Caption: Mechanism of this compound leading to apoptosis and altered gene expression.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol details a method to assess the cytotoxic effects of this compound on a cancer cell line, such as LNCaP, using a standard MTT assay.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
LNCaP cells (or other suitable cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound by dissolving it in DMSO to a concentration of 10 mM.
-
Store the stock solution at -20°C for up to 3 months or at -80°C for up to 6 months.
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 16.5, 25, 50 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and low (e.g., <0.1%).
-
-
Cell Seeding:
-
Trypsinize and count the LNCaP cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium containing DMSO alone as a vehicle control.
-
Incubate the plate for 72 hours (3 days) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the 72-hour incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Incubate the plate for an additional 15-30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the key steps of the cell-based cytotoxicity assay.
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
References
Application Notes and Protocols for In Vivo Studies with NSC636819
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC636819 is a cell-permeable, competitive, and selective inhibitor of the histone lysine demethylases KDM4A and KDM4B.[1][2] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression. By inhibiting KDM4A/B, this compound leads to an increase in global H3K9me3 levels, which in turn modulates the expression of various genes involved in cancer progression. These include the upregulation of tumor suppressor genes and the downregulation of oncogenes.[3] Notably, KDM4A/B are known coactivators of the androgen receptor (AR), making this compound a compound of significant interest for prostate cancer research.[4]
This document provides detailed application notes and protocols for the use of this compound in in vivo studies, based on available literature and general best practices for preclinical research.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of KDM4A and KDM4B. This leads to an increase in the repressive histone mark H3K9me3. The downstream consequences of this epigenetic modification are context-dependent but have been shown to include:
-
Induction of Apoptosis: this compound has been demonstrated to induce apoptosis in cancer cell lines, such as the LNCaP human prostate carcinoma line.[2]
-
Modulation of Cancer-Related Genes: The compound upregulates tumor suppressor genes like RB1 and CDH1, while downregulating oncogenes such as IGF1R, FGFR3, CCNE2, AURKA, and AURKB.
-
Inhibition of Androgen Receptor (AR) Signaling: In prostate cancer, KDM4A/B act as coactivators for the AR. By inhibiting these enzymes, this compound can suppress the AR transcriptional network, which is a key driver of prostate cancer growth.
-
Induction of the TRAIL Pathway: this compound has been shown to induce the expression of TNF-related apoptosis-inducing ligand (TRAIL) and its receptor DR5, suggesting a potential for combination therapies with TRAIL-inducing agents.
Summary of Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and the available in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Enzyme | Reference |
| KDM4A Ki | 5.5 µM | Recombinant Human KDM4A | |
| KDM4B Ki | 3.0 µM | Recombinant Human KDM4B | |
| KDM4A IC50 | 6.4 µM | Recombinant Human KDM4A | |
| KDM4B IC50 | 9.3 µM | Recombinant Human KDM4B | |
| LNCaP IC50 (Apoptosis) | 16.5 µM | LNCaP (Prostate Cancer) |
Table 2: Summary of a Reported In Vivo Study with this compound
| Parameter | Description |
| Animal Model | Mice with A549 lung cancer xenografts. |
| Dosage | 20 or 40 mg/kg. |
| Administration Route | Intraperitoneal (i.p.) injection. |
| Dosing Schedule | 5 times per week for 4 weeks. |
| Observed Effects | Dose-dependent inhibition of tumor growth. Sensitization of tumors to the TRAIL-inducer ONC201. Increased tumor expression of TRAIL, DR5, and cleaved caspase-7. Increased H3K9me3 levels in xenograft tumors. Decreased expression of KDM4A in xenograft tumors. |
| Toxicity/Safety | No specific toxicity data reported, but the study was completed, suggesting the doses were tolerated. |
Experimental Protocols
Important Note: Detailed in vivo pharmacokinetic and toxicology data for this compound are not extensively available in the public domain. The following protocols are based on the single reported in vivo study and general methodologies for preclinical drug development. It is strongly recommended that researchers perform initial dose-finding and toxicity studies to determine the optimal and safe dosing for their specific animal model and cancer type.
Protocol 1: Pilot In Vivo Efficacy Study in a Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model. Given its mechanism of action, a prostate cancer model (e.g., using LNCaP or C4-2b cells) is a logical choice.
1. Cell Culture and Animal Model:
- Culture the chosen cancer cell line (e.g., LNCaP for prostate cancer) under standard conditions.
- Use immunodeficient mice (e.g., NOD-scid gamma (NSG) or athymic nude mice), 6-8 weeks old.
2. Tumor Implantation:
- Harvest cancer cells during their logarithmic growth phase.
- Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 107 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.
3. Study Groups and Treatment:
- Monitor tumor growth regularly using calipers.
- When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (n=8-10 mice per group):
- Group 1: Vehicle control (e.g., DMSO/saline or as recommended by the supplier).
- Group 2: this compound (e.g., starting dose of 20 mg/kg).
- Group 3: this compound (e.g., higher dose of 40 mg/kg).
- Group 4: Positive control (standard-of-care drug for the specific cancer type).
- Prepare this compound for injection according to the supplier's instructions. A common method for similar compounds is to dissolve in DMSO and then dilute with saline or corn oil.
- Administer the treatment via intraperitoneal (i.p.) injection, 5 times per week.
4. Monitoring and Data Collection:
- Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x length x width2).
- Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
- Observe the general health and behavior of the animals daily.
- At the end of the study (e.g., after 4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
- Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blotting for H3K9me3, KDM4A/B levels).
Table 3: Template for Recording Pilot In Vivo Efficacy Data
| Group | Animal ID | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Initial Body Weight (g) | Final Body Weight (g) |
| Vehicle | ||||||
| This compound (20 mg/kg) | ||||||
| This compound (40 mg/kg) | ||||||
| Positive Control |
Protocol 2: Determination of Maximum Tolerated Dose (MTD)
This protocol is essential for establishing a safe and effective dose range for this compound in your specific animal model.
1. Animal Model:
- Use the same strain of mice as in the efficacy studies (e.g., NOD-scid gamma or athymic nude mice), 6-8 weeks old.
2. Dose Escalation:
- Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent cohorts of mice (n=3-5 per group).
- Dose escalation can follow a modified Fibonacci sequence or be based on fixed increments (e.g., 10, 20, 40, 80 mg/kg).
- Administer the drug daily for 5-7 days via the intended route (e.g., i.p.).
3. Monitoring and Data Collection:
- Monitor the mice for clinical signs of toxicity, including changes in appearance, behavior, and activity, at least twice daily.
- Record body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
- At the end of the study, perform a complete blood count (CBC) and serum chemistry analysis.
- Conduct a gross necropsy and collect major organs for histopathological examination.
4. MTD Definition:
- The MTD is typically defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% body weight loss) in the treated animals.
Table 4: Template for Recording MTD Study Observations
| Dose (mg/kg) | Animal ID | Daily Body Weight (g) | Clinical Signs of Toxicity | CBC/Serum Chemistry | Histopathology Findings |
| 10 | |||||
| 20 | |||||
| 40 | |||||
| 80 |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for in vivo studies.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for an in vivo xenograft study.
Caption: this compound interactions with AR and TRAIL pathways.
Conclusion and Future Directions
This compound is a promising epigenetic modulator with demonstrated in vitro efficacy in cancer cell lines and initial evidence of in vivo anti-tumor activity. Its mechanism of action, particularly its impact on the androgen receptor signaling pathway, makes it a compelling candidate for further investigation in prostate cancer models. However, the lack of comprehensive public data on its pharmacokinetics and toxicology necessitates a careful and systematic approach to its in vivo application. Researchers are encouraged to use the protocols outlined in this document as a starting point to rigorously characterize the properties of this compound in their chosen models, which will be crucial for the successful translation of this compound into more advanced preclinical and potentially clinical studies.
References
- 1. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KDM4B as a target for prostate cancer: structural analysis and selective inhibition by a novel inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
Application Note and Protocol: Detection of H3K9me3 Levels by Western Blot Following NSC636819 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
NSC636819 is a selective, competitive inhibitor of the histone demethylases KDM4A and KDM4B.[1][2][3] These enzymes are responsible for removing methyl groups from lysine 9 of histone H3 (H3K9), particularly the trimethylated state (H3K9me3). H3K9me3 is a key epigenetic mark associated with transcriptionally silent heterochromatin.[4] Inhibition of KDM4A/KDM4B by this compound leads to an accumulation of H3K9me3 in cells, which can induce apoptosis and inhibit cancer cell growth, making it a compound of interest in cancer research. This application note provides a detailed protocol for performing a Western blot to detect changes in H3K9me3 levels in cells treated with this compound.
Principle of the Assay
This protocol describes the detection of H3K9me3 levels in cell lysates by Western blotting. Cells are first treated with this compound to induce changes in histone methylation. Subsequently, total cell lysates or histone-enriched fractions are prepared. Proteins are then separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane. The membrane is probed with a primary antibody specific for H3K9me3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using a chemiluminescent substrate, and the intensity of the bands corresponding to H3K9me3 is quantified to determine the relative change in its abundance after this compound treatment. A total histone H3 antibody is used as a loading control to normalize for the amount of histone protein loaded in each lane.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Seed the cells of interest (e.g., LNCaP prostate cancer cells) in appropriate cell culture plates or flasks and grow to approximately 80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution.
-
Cell Treatment: Treat the cells with the desired concentrations of this compound (e.g., 5-20 µM) for a specified duration (e.g., 24-72 hours). Include a vehicle control (DMSO-treated) group.
-
Cell Harvesting: After the treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by scraping or trypsinization. Centrifuge the cell suspension to pellet the cells and discard the supernatant.
II. Histone Extraction
For optimal detection of histone modifications, it is recommended to perform a histone extraction. Alternatively, whole-cell lysates can be used.
-
Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors).
-
Homogenization: Incubate on ice for 30 minutes, then homogenize with a Dounce homogenizer.
-
Nuclear Pellet Collection: Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the nuclei.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 N HCl or 0.4 N H2SO4 and incubate overnight at 4°C with gentle rotation.
-
Histone Precipitation: Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant containing the histones and precipitate them by adding trichloroacetic acid (TCA) to a final concentration of 20-25%. Incubate on ice for at least 1 hour.
-
Washing: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the histones. Wash the pellet twice with ice-cold acetone.
-
Solubilization: Air dry the histone pellet and resuspend it in an appropriate buffer (e.g., water or a buffer compatible with protein quantification).
III. Western Blotting
-
Protein Quantification: Determine the protein concentration of the histone extracts or whole-cell lysates using a suitable protein assay (e.g., Bradford or BCA assay).
-
Sample Preparation: Mix the protein samples with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 10-20 µg) per lane onto a 15% or 4-20% polyacrylamide gel to resolve the low molecular weight histones. Include a pre-stained protein ladder.
-
Electrophoretic Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane (0.2 µm pore size is recommended for small proteins like histones).
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K9me3 diluted in blocking buffer overnight at 4°C with gentle agitation. A primary antibody for total Histone H3 should be used on a separate blot or after stripping the H3K9me3 antibody to serve as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add a chemiluminescent HRP substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the H3K9me3 signal to the total Histone H3 signal for each sample.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.
| Treatment Group | This compound Conc. (µM) | H3K9me3 Intensity (Arbitrary Units) | Total H3 Intensity (Arbitrary Units) | Normalized H3K9me3/Total H3 Ratio | Fold Change vs. Control |
| Vehicle Control | 0 (DMSO) | 1.0 | |||
| This compound | 5 | ||||
| This compound | 10 | ||||
| This compound | 20 |
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Histone Deacetylase Inhibitors on Modulating H3K4 Methylation Marks – A Novel Cross-Talk Mechanism between Histone-Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with NSC636819
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC636819 is a potent and selective cell-permeable inhibitor of the histone lysine demethylases KDM4A and KDM4B.[1][2][3] These enzymes are responsible for removing methyl groups from histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression. By inhibiting KDM4A and KDM4B, this compound leads to an increase in global H3K9me3 levels, resulting in the silencing of target genes.[4] This compound has shown particular promise in the context of prostate cancer, where KDM4A and KDM4B act as co-activators of the androgen receptor (AR), a key driver of the disease.[5] Inhibition of KDM4A/B by this compound downregulates the AR transcriptional network and induces apoptosis in prostate cancer cells.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins, such as modified histones, with specific DNA regions in the cell. This application note provides a detailed protocol for performing ChIP experiments to study the effects of this compound on H3K9me3 occupancy at specific genomic loci.
Data Presentation
The following table summarizes representative quantitative data from a ChIP-qPCR experiment demonstrating the expected effect of KDM4A inhibition, which mimics the action of this compound, on H3K9me3 levels at a target gene promoter.
| Target Gene | Treatment Group | Fold Enrichment (vs. IgG) | % Input |
| Sqle Promoter | Control | 2.5 | 0.12% |
| KDM4A Knockout | 8.2 | 0.41% |
Data adapted from a study on KDM4A's role in bladder cancer. The KDM4A knockout serves as a genetic mimic for this compound's inhibitory effect.
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in the context of androgen receptor signaling in prostate cancer.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The lysine demethylase, KDM4B, is a key molecule in androgen receptor signalling and turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 4. Therapeutic targeting of histone lysine demethylase KDM4B blocks the growth of castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM4B modulates ERα signaling pathway to participate in vascular smooth muscle cell calcification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining NSC636819 Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC636819 is a cell-permeable, competitive, and selective inhibitor of the histone lysine demethylases KDM4A and KDM4B.[1][2][3][4][5] These enzymes are implicated in the progression of several cancers, including prostate cancer, by regulating gene expression through the demethylation of histone H3 at lysine 9 (H3K9me3). By inhibiting KDM4A/KDM4B, this compound leads to an increase in H3K9me3 levels, which in turn alters the expression of genes involved in cell growth and survival, ultimately inducing apoptosis in cancer cells. This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation.
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells. This reduction only occurs in viable cells with intact mitochondrial function. The resulting insoluble formazan crystals are then dissolved in a solubilization solution, and the absorbance of the colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.
Data Presentation
Summary of this compound Activity
| Parameter | Value | Cell Line | Reference |
| IC50 | 16.5 µM | LNCaP (Prostate Cancer) | |
| Ki (KDM4A) | 5.5 µM | in vitro | |
| Ki (KDM4B) | 3.0 µM | in vitro | |
| Effective Concentration | 5-20 µM (induces apoptosis) | LNCaP (Prostate Cancer) | |
| Molecular Weight | 510.15 g/mol | N/A | |
| Solubility | Soluble to 10 mM in DMSO | N/A |
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 1618672-71-1)
-
Cancer cell line of interest (e.g., LNCaP)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm and 630 nm)
-
Humidified incubator (37°C, 5% CO2)
-
Orbital shaker
Experimental Workflow
Caption: Workflow for assessing this compound cytotoxicity.
Step-by-Step Protocol
1. Cell Seeding:
-
Harvest and count the cells to ensure viability is above 90%.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase during the assay.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow cells to attach.
2. This compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in serum-free medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, carefully remove the treatment medium.
-
Add 100 µL of fresh serum-free medium to each well.
-
Add 10-50 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will metabolize the MTT into purple formazan crystals.
4. Solubilization of Formazan Crystals:
-
After the incubation with MTT, carefully remove the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the crystals.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculation of Cell Viability:
-
Subtract the average absorbance of the medium-only blank from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Signaling Pathway Visualization
This compound inhibits the histone demethylases KDM4A and KDM4B. This inhibition leads to an increase in the trimethylation of histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression. This epigenetic modification results in the downregulation of androgen receptor (AR) responsive genes and other genes critical for cell proliferation and survival, ultimately leading to the induction of apoptosis in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NSC 636819 | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 3. KDM4A/KDM4B Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. xcessbio.com [xcessbio.com]
- 5. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NSC636819: A KDM4A/KDM4B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro dose-response characteristics of NSC636819, a selective inhibitor of the histone lysine demethylases KDM4A and KDM4B. Detailed protocols for assessing its activity in cancer cell lines are provided to facilitate experimental design and execution.
Introduction
This compound is a cell-permeable small molecule that competitively inhibits the enzymatic activity of KDM4A and KDM4B, which are histone demethylases that play a crucial role in gene regulation.[1] These enzymes specifically target the demethylation of trimethylated lysine 9 on histone H3 (H3K9me3), a mark associated with transcriptional repression. Overexpression of KDM4A and KDM4B has been implicated in the progression of several cancers, including prostate cancer, where they act as coactivators of the androgen receptor (AR).[2][3][4] By inhibiting KDM4A/B, this compound leads to an increase in H3K9me3 levels, resulting in the transcriptional silencing of growth-promoting genes and the induction of apoptosis in cancer cells.
Mechanism of Action
This compound functions as a competitive inhibitor at the active site of KDM4A and KDM4B, preventing the demethylation of H3K9me3. This leads to the maintenance of a heterochromatic state and transcriptional repression of target genes. In prostate cancer cells, this inhibition has been shown to downregulate the expression of androgen receptor-responsive genes, contributing to its anti-tumor activity.
Caption: Mechanism of this compound action.
Quantitative Dose-Response Data
The following table summarizes the reported in vitro inhibitory concentrations of this compound.
| Target/Cell Line | Assay Type | Parameter | Value (µM) | Reference |
| KDM4A | Enzymatic Assay | IC50 | 6.4 | |
| KDM4B | Enzymatic Assay | IC50 | 9.3 | |
| LNCaP (Prostate Cancer) | Cell Viability (MTT) | IC50 | 16.5 (after 3 days) |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the dose-response curve of this compound on the viability of LNCaP prostate cancer cells.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture LNCaP cells in RPMI-1640 with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from a concentrated stock solution. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the dose-response curve and determine the IC50 value.
-
Caption: MTT Assay Workflow.
Protocol 2: Apoptosis Assessment by Flow Cytometry
This protocol describes the detection and quantification of apoptosis in LNCaP cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed LNCaP cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 5 µM, 10 µM, 20 µM) and a vehicle control for 48-72 hours.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Caption: Apoptosis Assay Workflow.
References
- 1. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 2. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The lysine demethylase, KDM4B, is a key molecule in androgen receptor signalling and turnover - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring KDM4A/KDM4B Inhibition by NSC636819: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone lysine demethylases (KDMs) are critical regulators of gene expression, and their dysregulation is implicated in various diseases, including cancer. KDM4A and KDM4B, in particular, are overexpressed in several cancers, such as prostate cancer, and represent promising therapeutic targets.[1][2] NSC636819 has been identified as a competitive inhibitor of KDM4A and KDM4B, making it a valuable tool for studying the function of these enzymes and as a potential starting point for drug development.[1][3][4] This document provides detailed application notes and protocols for various established techniques to measure the inhibition of KDM4A and KDM4B by this compound.
These protocols are designed to provide researchers with the necessary information to quantify the inhibitory potency of this compound in both biochemical and cellular contexts. The described methods include Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA), Scintillation Proximity Assay (SPA), Isothermal Titration Calorimetry (ITC), and Cellular Thermal Shift Assay (CETSA).
Quantitative Data Summary
The following tables summarize the reported quantitative data for the inhibition of KDM4A and KDM4B by this compound.
Table 1: In Vitro Inhibition of KDM4A by this compound
| Parameter | Value (µM) | Assay Conditions | Reference |
| IC₅₀ | 6.4 | Biochemical demethylation assay | |
| Kᵢ | 5.5 | Competitive inhibition kinetics |
Table 2: In Vitro Inhibition of KDM4B by this compound
| Parameter | Value (µM) | Assay Conditions | Reference |
| IC₅₀ | 9.3 | Biochemical demethylation assay | |
| Kᵢ | 3.0 | Competitive inhibition kinetics |
Table 3: Cellular Activity of this compound
| Cell Line | Parameter | Value (µM) | Assay Conditions | Reference |
| LNCaP | IC₅₀ | 16.5 | 3-day cell viability assay |
Signaling Pathways and Experimental Workflows
To understand the context of KDM4A/KDM4B inhibition, it is crucial to consider their role in cellular signaling. KDM4A and KDM4B are involved in transcriptional regulation through their demethylation of histone H3 lysine 9 trimethylation (H3K9me3), a mark associated with transcriptional repression. They are known to be co-activators of the Androgen Receptor (AR) and are implicated in the p53 signaling pathway.
References
- 1. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. KDM4B and KDM4A promote endometrial cancer progression by regulating androgen receptor, c-myc, and p27kip1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting NSC636819 precipitation in media
Welcome to the technical support center for NSC636819. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, competitive inhibitor of the histone demethylases KDM4A and KDM4B.[1][2][3][4][5] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression. By inhibiting KDM4A and KDM4B, this compound leads to an increase in H3K9me3 levels, which in turn can modulate the expression of various genes, including those involved in cancer progression. In prostate cancer cells, for instance, it has been shown to induce apoptosis and negatively regulate androgen-responsive genes.
Q2: I observed precipitation after adding this compound to my cell culture medium. What are the common causes?
Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a frequent issue. Several factors can contribute to this:
-
Exceeding Aqueous Solubility: this compound is readily soluble in dimethyl sulfoxide (DMSO) but has limited solubility in aqueous solutions. The final concentration in your media may be too high.
-
"Crashing Out" during Dilution: Rapidly diluting a concentrated DMSO stock of this compound into the aqueous culture medium can cause the compound to precipitate, a phenomenon often referred to as "crashing out."
-
Media Composition: Components in the cell culture medium, such as salts, proteins, and pH buffers, can interact with this compound and reduce its solubility.
-
Temperature: Temperature fluctuations can affect the solubility of the compound. Adding a cold stock solution to warm media or vice versa can induce precipitation.
-
High Final DMSO Concentration: While DMSO aids in initial solubilization, a high final concentration in the media can be toxic to cells and may not prevent precipitation upon significant dilution.
Q3: How can I prevent this compound from precipitating in my cell culture medium?
To prevent precipitation, consider the following strategies:
-
Optimize the Final Concentration: Determine the lowest effective concentration of this compound for your experiments to avoid exceeding its aqueous solubility.
-
Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a serial dilution. First, create an intermediate dilution of this compound in a small volume of pre-warmed media, and then add this to the rest of your media.
-
Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C before adding the compound.
-
Control the Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize both precipitation and cellular toxicity.
-
Gentle Mixing: When adding the compound to the media, mix gently by swirling or slow vortexing to ensure even dispersion.
Q4: What is the recommended starting concentration for this compound in cell culture experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. However, published studies have used concentrations ranging from 5 µM to 20 µM for inducing apoptosis in LNCaP cells. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
Issue: Immediate Precipitation Upon Addition to Media
If you observe immediate cloudiness or particulate formation upon adding this compound to your cell culture medium, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for immediate precipitation of this compound.
Issue: Delayed Precipitation in the Incubator
If the medium appears clear initially but becomes cloudy or forms a precipitate after incubation, consider the following:
-
Media Evaporation: Ensure proper humidification in your incubator to prevent media evaporation, which can concentrate the compound and cause it to precipitate.
-
pH Changes: Cellular metabolism can alter the pH of the culture medium over time, potentially affecting the solubility of this compound. Use a buffered medium (e.g., with HEPES) if you suspect pH shifts are an issue.
-
Interaction with Secreted Factors: Cells may secrete proteins or other molecules that can interact with and reduce the solubility of the compound.
Data Presentation
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 510.15 g/mol | |
| Formula | C₂₂H₁₂Cl₄N₂O₄ | |
| Solubility in DMSO | Up to 10 mM | |
| Appearance | Solid | |
| Storage | Store at +4°C |
Table 2: Recommended Starting Concentrations for In Vitro Studies
| Cell Line | Application | Concentration Range | Reference |
| LNCaP | Apoptosis Induction | 5 - 20 µM | |
| LNCaP | Inhibition of Demethylation | 5 - 20 µM | |
| Calu-6, MDA-MB231 | TRAIL and DR5 Induction | 10 - 20 µM | |
| A549, H1299 | TRAIL and DR5 Induction | 10 - 20 µM |
Experimental Protocols
Protocol: Determining the Maximum Soluble Concentration of this compound in Your Cell Culture Medium
This protocol will help you determine the highest concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your complete cell culture medium (e.g., DMEM, RPMI-1640, with serum and supplements)
-
Sterile microcentrifuge tubes
-
Sterile 96-well clear-bottom plate
-
Incubator (37°C, 5% CO₂)
-
Plate reader (optional, for quantitative assessment)
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Dissolve the appropriate amount of this compound powder in anhydrous DMSO to create a 10 mM stock solution.
-
Ensure the powder is completely dissolved by vortexing. Gentle warming (to 37°C) may be necessary.
-
-
Prepare Serial Dilutions:
-
Pre-warm your complete cell culture medium to 37°C.
-
In a sterile 96-well plate, prepare a series of dilutions of your this compound stock solution in the pre-warmed medium. For example, you can aim for final concentrations ranging from 1 µM to 50 µM.
-
Include a vehicle control well containing only the medium and the same final concentration of DMSO as your highest this compound concentration.
-
-
Incubate and Observe:
-
Incubate the plate at 37°C with 5% CO₂ for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals, or a film at the bottom) at different time points (e.g., 0, 2, 6, 24, 48, and 72 hours).
-
-
Determine the Maximum Soluble Concentration:
-
The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under these specific conditions.
-
For a more quantitative assessment, you can measure the absorbance of the wells at 600 nm using a plate reader. An increase in absorbance over time indicates precipitation.
-
Mandatory Visualization
KDM4A/KDM4B Signaling Pathway
Caption: Simplified signaling pathway of this compound action.
References
- 1. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. NSC 636819 | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 4. NSC 636819 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 5. KDM4A/KDM4B Inhibitor, this compound | 1618672-71-1 [sigmaaldrich.com]
Technical Support Center: Optimizing NSC636819 Concentration for Cell Viability Assays
Welcome to the technical support center for the use of NSC636819 in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, competitive inhibitor of the histone demethylases KDM4A and KDM4B.[1] These enzymes are responsible for removing methyl groups from histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression. By inhibiting KDM4A and KDM4B, this compound leads to an increase in global H3K9me3 levels, which in turn alters gene expression. This ultimately results in the induction of apoptosis (programmed cell death) in cancer cells.[2]
Q2: What is a typical starting concentration range for this compound in cell viability assays?
A2: Based on published data, a starting concentration range of 5 µM to 20 µM is recommended for initial experiments in most cancer cell lines.[1][2] The half-maximal inhibitory concentration (IC50) for the prostate cancer cell line LNCaP has been reported to be 16.5 µM after a 3-day treatment. For other cell lines such as Calu-6 (lung cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), and H1299 (lung cancer), effective concentrations have been observed in the 10-20 µM range. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in DMSO to a concentration of 10 mM. This stock solution can then be further diluted in cell culture medium to the desired final concentrations for your experiments. It is important to ensure that the final DMSO concentration in your cell culture does not exceed a non-toxic level, typically below 0.5%.
Q4: How long should I treat my cells with this compound?
A4: The optimal treatment duration will vary depending on the cell line and the specific endpoint being measured. Published studies have reported incubation times ranging from 48 hours to 3 days. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal treatment duration for your experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Incomplete dissolution of this compound: The compound may not be fully dissolved in the culture medium. 3. Edge effects: Evaporation from the outer wells of the plate can concentrate the compound and affect cell growth. | 1. Ensure a single-cell suspension: Thoroughly mix the cell suspension before plating to ensure a uniform cell density in each well. 2. Properly dissolve the compound: Prepare a concentrated stock solution in DMSO and vortex thoroughly before diluting it in the culture medium. 3. Minimize edge effects: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile PBS or culture medium. |
| No dose-dependent decrease in cell viability | 1. Cell line resistance: The chosen cell line may be resistant to the effects of this compound. 2. Suboptimal incubation time: The treatment duration may be too short to induce a measurable effect. 3. Incorrect concentration range: The tested concentrations may be too low. | 1. Confirm target expression: Verify that your cell line expresses KDM4A and KDM4B. 2. Perform a time-course experiment: Test different incubation times (e.g., 24, 48, 72 hours) to identify the optimal duration. 3. Expand the concentration range: Test a broader range of this compound concentrations in your dose-response experiment. |
| High background in no-cell control wells | 1. Contamination: Bacterial or fungal contamination in the culture medium or reagents. 2. Compound interference: this compound may directly react with the viability assay reagent. | 1. Use sterile technique: Ensure all reagents and equipment are sterile. 2. Run a compound-only control: Incubate this compound with the viability assay reagent in cell-free medium to check for any direct interaction. |
Data Presentation
Table 1: Reported IC50 and Effective Concentrations of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 / Effective Concentration |
| LNCaP | Prostate Cancer | MTT | 3 days | 16.5 µM |
| Calu-6 | Lung Cancer | Not Specified | 2 days | 10-20 µM |
| MDA-MB-231 | Breast Cancer | Not Specified | 2 days | 10-20 µM |
| A549 | Lung Cancer | Not Specified | 2 days | 10-20 µM |
| H1299 | Lung Cancer | Not Specified | 2 days | 10-20 µM |
Experimental Protocols
Protocol for Determining the IC50 of this compound using the MTT Assay
This protocol provides a general guideline for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your 10 mM DMSO stock. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Return the plate to the incubator for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: this compound signaling pathway leading to apoptosis.
References
avoiding NSC636819 degradation during experiments
Welcome to the technical support center for NSC636819. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the handling and use of this compound to minimize degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, competitive inhibitor of the histone lysine demethylases KDM4A and KDM4B.[1][2] Its primary mechanism of action is to block the demethylation of histone H3 at lysine 9 (H3K9me3), a key epigenetic mark associated with gene repression.[1][2] By inhibiting KDM4A and KDM4B, this compound leads to an increase in global H3K9me3 levels, which can induce apoptosis in cancer cells and negatively regulate androgen-responsive genes.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 10 mM.
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is critical to prevent degradation. For long-term storage, the solid powder should be stored at -20°C for up to three years. For shorter durations, it can be stored at +4°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month. It is also recommended to protect the compound from light.
Q4: Is this compound sensitive to light?
Q5: What is the stability of this compound in aqueous solutions like cell culture media?
A5: There is limited quantitative data on the half-life of this compound in aqueous solutions. To minimize potential degradation, it is recommended to prepare fresh dilutions in your aqueous experimental buffer or cell culture medium from a DMSO stock solution immediately before each experiment. Avoid storing this compound in aqueous solutions for extended periods.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed. | Degradation of this compound. | - Ensure the compound has been stored correctly as a powder and as a stock solution (see storage recommendations table below).- Prepare fresh dilutions in aqueous media for each experiment from a frozen DMSO stock.- Protect all solutions from light. |
| Incorrect concentration. | - Verify calculations for preparing stock and working solutions. Use the batch-specific molecular weight if available.- Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. | |
| Cell line sensitivity. | - Confirm that your cell line expresses KDM4A and/or KDM4B.- Different cell lines may have varying sensitivities to this compound. The IC50 for LNCaP prostate cancer cells is approximately 16.5 µM after 3 days of treatment. | |
| Precipitation of the compound in aqueous media. | Low solubility in aqueous solutions. | - Ensure the final DMSO concentration in your experimental media is kept low (typically <0.5%) to maintain solubility.- Prepare the final dilution by adding the DMSO stock solution to the aqueous media while vortexing to ensure rapid mixing. |
| Variability between experiments. | Inconsistent handling of the compound. | - Standardize your protocol for preparing and handling this compound solutions.- Use freshly prepared dilutions for each experiment to avoid degradation that may occur in stored aqueous solutions. |
Data Presentation
Table 1: Summary of this compound Properties and Handling Recommendations
| Property | Value/Recommendation | Citation |
| Molecular Weight | 510.15 g/mol | |
| Formula | C₂₂H₁₂Cl₄N₂O₄ | |
| Primary Target | KDM4A and KDM4B histone demethylases | |
| Effect on Histone Marks | Increases H3K9me3 levels | |
| Solubility | Soluble up to 10 mM in DMSO | |
| Storage of Powder | -20°C for up to 3 years; +4°C for short term | |
| Storage of DMSO Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month (aliquoted) | |
| Light Sensitivity | Protect from light (best practice for dinitrobenzene compounds) | |
| Aqueous Solution Stability | Prepare fresh for each experiment; avoid long-term storage |
Experimental Protocols
General Protocol for Treating Adherent Cells with this compound
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot the stock solution into small volumes in amber microcentrifuge tubes and store at -80°C.
-
On the day of the experiment, thaw a fresh aliquot of the 10 mM stock solution.
-
Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture media. For example, to make a 10 µM working solution in 10 mL of media, you would add 10 µL of the 10 mM stock solution.
-
Warm the cell culture media to 37°C.
-
Add the calculated volume of the this compound DMSO stock to the pre-warmed media and mix immediately by vortexing or inverting the tube several times. This will be your final working solution.
-
Remove the old media from your cells and replace it with the media containing this compound.
-
Incubate the cells for the desired duration of your experiment.
Mandatory Visualizations
Caption: A generalized workflow for the preparation and use of this compound in cell-based experiments.
Caption: this compound inhibits KDM4B, preventing H3K9me3 demethylation and altering gene expression.
References
inconsistent results with NSC636819 what to check
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in experimental results when working with NSC636819, a selective inhibitor of KDM4A and KDM4B histone demethylases.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, competitive inhibitor of the histone lysine demethylases KDM4A and KDM4B.[1][2] It functions by binding to the active site of these enzymes, thereby preventing the demethylation of histone H3 at lysine 9 (H3K9me3).[1][3] This inhibition leads to an increase in H3K9me3 levels, which is associated with transcriptional repression and has been shown to induce apoptosis in cancer cells, particularly in prostate cancer cell lines like LNCaP.
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Solid Compound: Store the solid form of this compound at 2-8°C.
-
Stock Solutions: Prepare a stock solution in 100% DMSO, soluble up to 10 mM. Some vendors suggest that ultrasonic and warming may be necessary for complete dissolution and to use newly opened DMSO as it can be hygroscopic, which can affect solubility.
-
Store DMSO stock solutions in aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.
-
Avoid repeated freeze-thaw cycles.
-
Q3: My experimental results with this compound are inconsistent. What are the potential causes?
Inconsistent results can arise from several factors related to the compound itself, the experimental setup, or biological variability. This guide will walk you through the key areas to check.
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with this compound can be frustrating. The following troubleshooting guide is designed to help you identify and resolve potential sources of variability.
Compound Integrity and Preparation
Variability can often be traced back to the handling and preparation of the inhibitor.
Caption: Troubleshooting workflow for compound-related issues.
| Parameter to Check | Potential Issue | Recommendation |
| Compound Source & Purity | Batch-to-batch variability in purity or hydration state. | Always purchase from a reputable supplier. Note the purity (typically ≥97-98% by HPLC) and be aware that the molecular weight can be batch-specific due to variable water content; use the value from the Certificate of Analysis for precise calculations. |
| Stock Solution Preparation | Incomplete dissolution or use of old/wet DMSO. | Dissolve this compound in fresh, high-quality DMSO. If solubility is an issue, gentle warming and sonication can aid dissolution. Visually inspect for any precipitate before use. |
| Stock Solution Storage | Degradation due to improper storage or multiple freeze-thaw cycles. | Aliquot stock solutions to minimize freeze-thaw cycles. Store at -20°C for short-term (up to 3 months) or -80°C for long-term (up to 6 months) storage. |
| Working Solution Stability | Precipitation or degradation in aqueous cell culture media. | Prepare working dilutions fresh for each experiment. When diluting into aqueous media, ensure rapid mixing to prevent precipitation. Maintain a final DMSO concentration that is consistent across all treatments and is well-tolerated by your cells (typically ≤0.5%). |
Experimental Design and Execution
Subtle differences in experimental protocols can lead to significant variations in results.
Caption: Troubleshooting workflow for experimental design issues.
| Parameter to Check | Potential Issue | Recommendation |
| Cell Health & Passage Number | Changes in cell phenotype or drug sensitivity with high passage number. | Use cells with a consistent and low passage number. Regularly monitor cell morphology and growth rates. |
| Cell Seeding Density | Results are dependent on the confluency of the cells at the time of treatment. | Optimize and standardize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. |
| Final DMSO Concentration | DMSO can have biological effects at higher concentrations. | Keep the final DMSO concentration constant across all wells, including vehicle controls. Typically, this should be below 0.5%. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to plastic surfaces, reducing the effective concentration. | While not specifically reported for this compound, this is a possibility. Consider using low-adhesion plasticware or pre-coating plates with a blocking agent like bovine serum albumin (BSA) in sensitive assays. |
Key Experimental Protocols
Below are summarized methodologies for common assays used with this compound.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of viability.
| Step | Procedure |
| 1. Cell Seeding | Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight. |
| 2. Treatment | Treat cells with a serial dilution of this compound (e.g., 5-20 µM) and a vehicle control (DMSO) for the desired duration (e.g., 72 hours). |
| 3. MTT Addition | Add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 3-4 hours at 37°C. |
| 4. Solubilization | Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals. |
| 5. Measurement | Read the absorbance at a wavelength of 570-590 nm. |
Western Blot for H3K9me3 Levels
This protocol is to detect changes in the target histone mark after treatment.
| Step | Procedure |
| 1. Cell Lysis | Treat cells with this compound (e.g., up to 100 µM for 30 minutes to 24 hours), then lyse cells in an appropriate buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors. |
| 2. Protein Quantification | Determine the protein concentration of each lysate (e.g., using a BCA assay). |
| 3. SDS-PAGE | Separate equal amounts of protein on an SDS-polyacrylamide gel. |
| 4. Protein Transfer | Transfer the separated proteins to a PVDF or nitrocellulose membrane. |
| 5. Blocking | Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. |
| 6. Primary Antibody | Incubate the membrane with a primary antibody against H3K9me3 overnight at 4°C. Use an antibody for total Histone H3 as a loading control. |
| 7. Secondary Antibody | Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. |
| 8. Detection | Detect the signal using an enhanced chemiluminescence (ECL) substrate. |
Signaling Pathway
This compound directly inhibits the enzymatic activity of KDM4A and KDM4B, leading to downstream cellular effects.
References
NSC636819 off-target effects in western blots
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and manage potential off-target effects of NSC636819 in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a cell-permeable, competitive inhibitor of the histone demethylases KDM4A and KDM4B.[1][2] Its primary mechanism of action is to block the demethylation of trimethylated histone H3 at lysine 9 (H3K9me3).[1] Treatment of cells with this compound is expected to lead to an accumulation of H3K9me3, which can be readily detected by Western blot.
Q2: What are the known specificities and potential off-targets of this compound?
A2: this compound is selective for KDM4A and KDM4B. It has been shown to have significantly reduced activity against other KDM4 subfamily members, KDM4D and KDM4E. However, like many small molecule inhibitors, high concentrations may lead to reduced specificity. Additionally, its modulation of H3K9me3 can lead to downstream changes in gene expression, including the downregulation of oncogenes such as IGF1R, FGFR3, CCNE2, AURKA, and AURKB. These are considered on-target downstream effects but may be unexpected in some experimental contexts.
Q3: I see unexpected bands on my Western blot after this compound treatment. What could be the cause?
A3: Unexpected bands following this compound treatment can arise from three main sources:
-
Western Blotting Artifacts: These are technical issues unrelated to the compound's activity, such as non-specific antibody binding, contamination, or issues with sample preparation.
-
On-Target Downstream Effects: The primary inhibition of KDM4A/B can alter the expression of numerous other proteins. The unexpected band could be a protein whose expression is regulated by H3K9me3-mediated epigenetic changes.
-
True Off-Target Effects: The compound could be interacting with other cellular proteins (e.g., other demethylases, kinases) in an unintended manner, leading to changes in their expression or post-translational modification.
Q4: How can I differentiate between a true off-target effect and a technical artifact?
A4: A systematic approach with proper controls is crucial. Start by troubleshooting the Western blot protocol itself (see Troubleshooting Guide below). Run controls like a secondary antibody-only lane to check for non-specific binding. To distinguish between on-target and off-target effects, use orthogonal approaches such as testing a structurally different KDM4A/B inhibitor or using shRNA to knock down KDM4A/B. If the effect is replicated by these other methods, it is likely an on-target effect.
Q5: What is a suitable vehicle control for this compound?
A5: this compound is soluble in DMSO. Therefore, the appropriate vehicle control is an equivalent concentration of DMSO administered to the cells. It is important to note that DMSO itself can have biological effects, so it is critical to include this control in all experiments.
Quantitative Data Summary
This table summarizes the reported inhibitory concentrations for this compound.
| Parameter | Target/Cell Line | Value | Reference |
| Ki | KDM4A | 5.5 µM | |
| Ki | KDM4B | 3.0 µM | |
| IC₅₀ | KDM4A | 6.4 µM | |
| IC₅₀ | KDM4B | 9.3 µM | |
| IC₅₀ (Cytotoxicity) | LNCaP Cells (3 days) | 16.5 µM | |
| Effective Conc. | Block H3K9me3 Demethylation | ~5 µM |
Visual Guides and Workflows
Caption: Intended signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected Western blot results.
Caption: Logic for differentiating on-target vs. off-target effects.
Troubleshooting Guide
Problem: Multiple unexpected bands appear after this compound treatment.
| Possible Cause | Recommended Solution |
| 1. Non-specific Antibody Binding | Primary Antibody: Optimize the antibody concentration by performing a titration. Use an affinity-purified antibody if possible. Check the manufacturer's datasheet for known cross-reactivity. Secondary Antibody: Run a control lane with only the secondary antibody to see if it binds non-specifically to proteins in your lysate. |
| 2. Insufficient Blocking or Washing | Increase the blocking time (e.g., 1-2 hours at room temperature) or change the blocking agent (e.g., from milk to BSA or vice versa). Increase the number and duration of wash steps after antibody incubations to more thoroughly remove unbound antibodies. |
| 3. Protein Degradation | Ensure fresh protease and phosphatase inhibitors are added to your lysis buffer. Keep samples on ice at all times to minimize enzymatic activity. Degradation can produce smaller bands that may be detected by the antibody. |
| 4. True Biological Effect | This could be an on-target or off-target effect. Perform a dose-response experiment. A true biological effect should be dose-dependent. Validate the finding with an orthogonal method as described in the logic diagram above (e.g., shRNA or a different inhibitor). |
Problem: The band for my protein of interest disappears or changes intensity unexpectedly.
| Possible Cause | Recommended Solution |
| 1. On-Target Downstream Regulation | The inhibition of KDM4A/B and subsequent epigenetic changes can alter the transcription of your protein of interest. Review literature to see if your protein is a known downstream target of KDM4A/B or is regulated by H3K9 methylation. Perform qPCR to see if the mRNA levels are also changing. |
| 2. Inconsistent Protein Loading | Always normalize your protein of interest to a stable loading control (e.g., GAPDH, β-actin, Vinculin). Re-probe your membrane for a loading control to confirm equal loading across lanes. If loading is uneven, repeat the experiment. |
| 3. Off-Target Kinase Inhibition | The compound might be inhibiting a kinase responsible for the stability or expression of your target protein. Test a structurally unrelated KDM4A/B inhibitor. If the effect is not replicated, it suggests an off-target effect specific to this compound's chemical structure. |
Experimental Protocols
Protocol 1: Basic Western Blot for On-Target H3K9me3 Validation
-
Cell Culture and Treatment: Plate your cells of interest (e.g., LNCaP) and allow them to adhere. Treat cells with this compound at various concentrations (e.g., 0, 1, 5, 10 µM) for 24-72 hours. Include a DMSO vehicle control.
-
Lysate Preparation: Harvest cells and lyse them in a suitable buffer (e.g., RIPA) containing fresh protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against H3K9me3. Also, probe a separate blot or strip and re-probe the same blot for Total Histone H3 as a loading control.
-
Washing: Wash the membrane 3 times for 5-10 minutes each in TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the bands using a digital imager or film. An increase in the H3K9me3 signal relative to the Total H3 control indicates successful on-target activity.
Protocol 2: Control Experiment - shRNA-mediated Knockdown of KDM4A/B
-
Transduction: Transduce target cells with lentiviral particles carrying shRNA sequences specifically targeting KDM4A and KDM4B. Use a non-targeting shRNA (scramble) as a negative control.
-
Selection and Validation: Select for transduced cells (e.g., using puromycin) and validate the knockdown efficiency by performing a Western blot for KDM4A and KDM4B proteins.
-
Western Blot Analysis: Use the validated knockdown and control cell lines to perform a Western blot for the protein of interest that showed unexpected changes with this compound treatment.
-
Analysis: If the shRNA-mediated knockdown of KDM4A/B phenocopies the effect observed with this compound, the effect is likely on-target. If the effect is absent in the knockdown cells, it is likely an off-target effect of the compound.
References
how to minimize NSC636819 cytotoxicity in normal cells
Welcome to the Technical Support Center for NSC636819. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer solutions for minimizing its cytotoxicity in normal cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, competitive, and selective inhibitor of the histone lysine demethylases KDM4A and KDM4B.[1][2] Its mechanism of action involves blocking the demethylation of histone H3 at lysine 9 trimethylation (H3K9me3).[2] This leads to an increase in global H3K9me3 levels, which in turn alters gene expression, ultimately inducing apoptosis in susceptible cancer cells.[2][3]
Q2: Does this compound show selectivity for cancer cells over normal cells?
A2: Yes, studies have shown that this compound exhibits selective cytotoxicity towards certain cancer cell lines, particularly prostate cancer cells (LNCaP), while having a minimal effect on normal prostate epithelial cells (PNT2) at similar concentrations. This inherent selectivity is a key feature for minimizing cytotoxicity in normal cells.
Q3: What are the recommended storage and handling conditions for this compound?
A3: For optimal stability, this compound powder should be stored at -20°C for up to 3 years. In solvent, stock solutions should be stored at -80°C for up to 6 months, or at -20°C for up to 1 month. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: In which solvent should I dissolve this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO) up to 10 mM. For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the medium is low (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Troubleshooting Guides
Encountering unexpected cytotoxicity can be a challenge. This guide provides a systematic approach to troubleshoot and mitigate these issues.
Guide 1: High Cytotoxicity in Normal Cells
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incorrect Compound Concentration | 1. Verify all calculations for stock solution and dilutions. 2. Perform a new serial dilution from a fresh aliquot of the stock solution. 3. Conduct a dose-response experiment to determine the IC50 value in your specific normal cell line. | Identification of the correct non-toxic concentration range for your experiments. |
| Solvent Toxicity | 1. Run a vehicle control with the highest concentration of solvent (e.g., DMSO) used in your experiment. 2. If the vehicle control shows toxicity, reduce the final solvent concentration by adjusting your dilution scheme. | Confirmation that the observed cytotoxicity is not due to the solvent. |
| Cell Line Sensitivity | 1. Review the literature to check if your normal cell line is known to be particularly sensitive to chemical compounds. 2. If possible, test this compound on a more robust or different type of normal cell line to assess if the cytotoxicity is cell-type specific. | Understanding the specific sensitivity of your cell model to this compound. |
| Off-Target Effects | 1. Reduce the concentration of this compound to the lowest effective dose for your cancer cells. 2. Shorten the exposure time of the compound to the normal cells. 3. Consider co-treatment with a cytoprotective agent, such as an antioxidant like N-acetylcysteine (NAC), after careful validation that it does not interfere with the on-target effects. | Reduction of cytotoxicity in normal cells while maintaining efficacy in cancer cells. |
| Experimental Conditions | 1. Optimize cell seeding density; both sparse and overly confluent cultures can be more susceptible to stress. 2. Assess the impact of serum concentration in your media, as it can influence compound availability and cytotoxicity. | More consistent and reproducible cytotoxicity data. |
Guide 2: Inconsistent Cytotoxicity Results
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Variability in Cell Health | 1. Use cells within a consistent and low passage number range. 2. Ensure high cell viability (>95%) before seeding for experiments. 3. Standardize cell seeding density across all experiments. | Increased reproducibility of IC50 values between experiments. |
| Compound Instability | 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. Avoid storing diluted solutions of the compound in culture media for extended periods. | Consistent compound activity and more reliable results. |
| Assay-Related Artifacts | 1. If using a colorimetric assay like MTT, run a control with this compound in media without cells to check for any direct reaction with the assay reagent. 2. Visually inspect wells for any precipitate of the compound at high concentrations. | Elimination of false-positive or false-negative results due to assay interference. |
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations and cytotoxic effects of this compound.
Table 1: Inhibitory Activity of this compound
| Target | Inhibition Constant (Ki) | Reference |
| KDM4A | 5.5 µM | |
| KDM4B | 3.0 µM |
Table 2: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 | Incubation Time | Reference |
| LNCaP | Human Prostate Cancer | 16.5 µM | 3 days | |
| PNT2 | Normal Human Prostate Epithelial | Minimal effect at 5-20 µM | 6 days | |
| A549 | Human Lung Cancer | Induces TRAIL and DR5 expression | 2 days | |
| H1299 | Human Lung Cancer | Induces TRAIL and DR5 expression | 2 days | |
| Calu-6 | Human Lung Cancer | Induces TRAIL and DR5 expression | 2 days | |
| MDA-MB-231 | Human Breast Cancer | Induces TRAIL and DR5 expression | 2 days |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol provides a step-by-step guide for assessing the cytotoxic effect of this compound on adherent cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Adherent cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.
-
Visualizations
KDM4A/B Signaling Pathway
Caption: A diagram illustrating the simplified signaling pathway of KDM4A/B.
Experimental Workflow for Minimizing Cytotoxicity
Caption: A logical workflow for troubleshooting and minimizing cytotoxicity.
References
Technical Support Center: Troubleshooting NSC636819 Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of activity with NSC636819, a selective inhibitor of the histone demethylases KDM4A and KDM4B.
Troubleshooting Guide: Why is My this compound Not Showing Activity?
Experiencing a lack of expected biological activity with a small molecule inhibitor can be attributed to a variety of factors, ranging from the specifics of the experimental system to the handling and storage of the compound itself. This guide provides a systematic approach to troubleshooting the inactivity of this compound in your experiments.
dot
Caption: A flowchart outlining a systematic approach to troubleshooting the lack of experimental activity of this compound.
Frequently Asked Questions (FAQs)
Compound Integrity and Handling
Q1: How can I be sure my this compound is soluble and stable in my experiment?
A1: this compound is soluble in DMSO up to 10 mM.[1][2] It is recommended to prepare a concentrated stock solution in high-purity DMSO and store it at -20°C or -80°C.[3][4] Stock solutions are generally stable for up to 3 months at -20°C. Avoid repeated freeze-thaw cycles. When diluting into aqueous media for your experiment, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts. If the compound precipitates upon dilution, consider using a different solvent or formulation strategy. A color change in the solution may indicate degradation.
Q2: What are the recommended storage conditions for this compound?
A2: Solid this compound should be stored at 2-8°C. DMSO stock solutions should be aliquoted and stored at -20°C for up to 3 months or -80°C for up to 6 months.
Experimental Design and Assay Conditions
Q3: What is a typical effective concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and assay endpoint. In LNCaP prostate cancer cells, the IC50 for cytotoxicity after 3 days is approximately 16.5 µM. Inhibition of H3K9me3 demethylation in LNCaP cells has been observed at concentrations as high as 100 µM for a 30-minute treatment. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q4: What is a suitable treatment duration for this compound?
A4: Treatment duration is dependent on the biological question being addressed. For cytotoxicity and apoptosis induction in LNCaP cells, studies have used treatment times of 3 days. For changes in gene expression, such as the induction of TRAIL and DR5, a 2-day treatment has been shown to be effective. Shorter incubation times (e.g., 30 minutes) have been used to assess direct inhibition of demethylase activity.
Q5: My assay is not showing a change. What are the expected downstream effects of KDM4A/B inhibition?
A5: KDM4A and KDM4B primarily demethylate H3K9me3 and H3K36me3, leading to changes in gene expression. Inhibition by this compound is expected to increase global H3K9me3 levels. Downstream effects can include induction of apoptosis, cell cycle arrest, and modulation of specific signaling pathways. For example, in prostate cancer cells, this compound can negatively regulate androgen-responsive genes. It is important to select an assay endpoint that is relevant to the known mechanism of action of KDM4A/B in your cellular context.
Cellular and Biological Factors
Q6: Could my cell line be resistant to this compound?
A6: Yes, the sensitivity of a cell line to this compound is highly dependent on the expression and functional importance of its targets, KDM4A and KDM4B. Overexpression of KDM4A and KDM4B has been reported in various cancers, including prostate, breast, and lung cancer. However, the expression levels can vary significantly between different cancer types and even between cell lines derived from the same cancer type. It is recommended to verify the expression of KDM4A and KDM4B in your cell line of interest at the mRNA or protein level.
Q7: How does the expression of KDM4A and KDM4B differ across cancer types?
A7: KDM4A and KDM4B expression is often dysregulated in cancer, but their expression patterns can be context-specific.
-
Prostate Cancer: Both KDM4A and KDM4B are frequently overexpressed and are associated with cancer progression.
-
Breast Cancer: KDM4A is overexpressed in about 60% of breast tumors. KDM4B expression is often higher in estrogen receptor (ER)-positive breast cancers, while KDM4C is more prominent in ER-negative subtypes.
-
Lung Cancer: KDM4A and KDM4B are moderately expressed in normal lung tissue, and their expression can be altered in lung cancer.
-
Colorectal Cancer: KDM4B is implicated in tumorigenesis through the upregulation of hypoxia-inducible genes.
Data Presentation
Table 1: Physicochemical and Biological Properties of this compound
| Property | Value | References |
| Molecular Weight | 510.15 g/mol | |
| Formula | C₂₂H₁₂Cl₄N₂O₄ | |
| Target(s) | KDM4A, KDM4B | |
| Ki | KDM4A: 5.5 µM, KDM4B: 3.0 µM | |
| IC₅₀ (LNCaP cells) | 16.5 µM (3-day cytotoxicity) | |
| Solubility | Soluble to 10 mM in DMSO | |
| Storage (Solid) | +4°C | |
| Storage (DMSO Stock) | -20°C (up to 3 months), -80°C (up to 6 months) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, high-purity dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 0.51 mg of this compound (MW: 510.15) in 100 µL of DMSO. c. Vortex briefly to ensure complete dissolution. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Activity on H3K9me3 Levels in Cultured Cells
This protocol is based on methods described for LNCaP cells.
-
Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: a. Thaw an aliquot of the 10 mM this compound stock solution. b. Prepare serial dilutions of this compound in your cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 50 µM). Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (0 µM this compound). c. Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24-72 hours).
-
Histone Extraction: a. Wash the cells with PBS. b. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. c. Extract histones using an acid extraction method or a commercial histone extraction kit.
-
Western Blotting: a. Separate the extracted histones by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). c. Incubate the membrane with a primary antibody specific for H3K9me3. d. Use an antibody against total Histone H3 as a loading control. e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. f. Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.
-
Analysis: Quantify the band intensities for H3K9me3 and normalize them to the total Histone H3 levels. An increase in the H3K9me3 signal with increasing concentrations of this compound indicates target engagement.
Signaling Pathway Diagram
dot
Caption: A diagram illustrating the inhibitory effect of this compound on the KDM4A/B signaling pathway.
References
- 1. The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KDM4A/KDM4B Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
NSC636819 experimental controls and best practices
Welcome to the technical support center for NSC636819. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a selective inhibitor of KDM4A and KDM4B histone demethylases. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful implementation of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during the handling and use of this compound in various experimental settings.
| Question | Answer |
| 1. How should I dissolve this compound? | This compound is soluble in DMSO up to 10 mM.[1][2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your cell culture medium. Note that using newly opened, high-quality DMSO and gentle warming with ultrasonic treatment can aid dissolution.[3] |
| 2. What is the recommended storage condition for this compound? | This compound powder should be stored at +4°C.[1] Stock solutions in DMSO should be aliquoted and stored at -20°C for up to 3 months or at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[3] |
| 3. I am not observing any effect of this compound on my cells. What could be the reason? | There are several potential reasons for a lack of activity. First, ensure that your stock solution is prepared correctly and has not degraded. Use a fresh aliquot for your experiments. Second, the cell line you are using may not be sensitive to KDM4A/B inhibition. This compound has shown efficacy in androgen-responsive prostate cancer cells like LNCaP. Finally, consider optimizing the concentration and incubation time. For LNCaP cells, cytotoxic effects are typically observed in the 5-20 µM range with an incubation period of 3 days. |
| 4. I am observing precipitation of this compound in my cell culture medium. How can I prevent this? | Precipitation can occur if the final DMSO concentration in the culture medium is too high or if the compound's solubility limit is exceeded. Ensure the final DMSO concentration is kept low (typically ≤ 0.1%) to minimize solvent toxicity and solubility issues. When diluting the DMSO stock, add it to the medium with gentle mixing. |
| 5. What is the expected phenotype in sensitive cells treated with this compound? | In sensitive cancer cells, such as the LNCaP prostate cancer cell line, this compound has been shown to inhibit cell growth, induce apoptosis, and increase the global levels of H3K9me3. |
| 6. Can this compound be used in in vivo studies? | Yes, this compound has been used in mouse xenograft models. Administration via intraperitoneal (i.p.) injection at doses of 20 or 40 mg/kg, five times a week, has been shown to suppress tumor growth. |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on published literature.
| Parameter | Value | Cell Line/System | Reference |
| KDM4A IC50 | 6.4 µM | Biochemical Assay | |
| KDM4B IC50 | 9.3 µM | Biochemical Assay | |
| KDM4A Ki | 5.5 µM | Biochemical Assay | |
| KDM4B Ki | 3.0 µM | Biochemical Assay | |
| LNCaP Cell Viability IC50 | 16.5 µM (after 3 days) | LNCaP cells |
Key Experimental Protocols
Here are detailed protocols for common experiments involving this compound.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells, such as the LNCaP cell line.
Materials:
-
This compound
-
LNCaP cells
-
RPMI-1640 medium with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed LNCaP cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium from a 10 mM DMSO stock. The final concentrations should range from, for example, 1 µM to 50 µM. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for H3K9me3 Levels
This protocol is designed to assess the effect of this compound on the levels of histone H3 trimethylated at lysine 9 (H3K9me3).
Materials:
-
This compound
-
LNCaP cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K9me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed LNCaP cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 5, 10, 20 µM) or a vehicle control for 24-72 hours.
-
Harvest the cells and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K9me3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-total Histone H3 antibody as a loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
LNCaP cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed LNCaP cells in 6-well plates and treat with this compound at the desired concentrations (e.g., 10, 20 µM) or a vehicle control for 48-72 hours.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
References
Technical Support Center: Addressing Variability in NSC636819 IC50 Values
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in IC50 values observed during experiments with NSC636819.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable dinitrobenzene derivative that acts as a competitive and selective inhibitor of the histone lysine demethylases KDM4A and KDM4B.[1] By competing with the substrate, this compound blocks the demethylation of histone H3 at lysine 9 (H3K9me3), a critical epigenetic mark.[1] This inhibition leads to the upregulation of tumor suppressor genes and downregulation of oncogenes, ultimately inducing apoptosis in cancer cells.[2]
Q2: What are the reported IC50 values for this compound?
Reported IC50 values for this compound can vary depending on the assay type (enzymatic vs. cell-based) and the specific experimental conditions. Below is a summary of publicly available data:
| Assay Type | Target | Cell Line | Reported IC50 (µM) | Reference |
| Enzymatic Assay | KDM4A | N/A | 6.4 | --INVALID-LINK--[2] |
| Enzymatic Assay | KDM4B | N/A | 9.3 | --INVALID-LINK--[2] |
| Cell-based (MTT) | Cytotoxicity | LNCaP | 16.5 | --INVALID-LINK-- |
Q3: Why am I observing different IC50 values in my experiments compared to published data?
Variability in IC50 values is a common issue in in-vitro studies and can be attributed to a range of factors. These can be broadly categorized into assay-specific, compound-related, and cell-based variables. The troubleshooting guides below provide detailed insights into these factors and how to address them.
Troubleshooting Guides
Variability in Enzymatic Assays
The IC50 value of a competitive inhibitor like this compound in an enzymatic assay is highly dependent on the concentration of the substrate.
Potential Cause:
-
Substrate Concentration: For a competitive inhibitor, the IC50 value will increase as the substrate concentration increases. This is because higher concentrations of the substrate can outcompete the inhibitor for binding to the enzyme's active site.
Troubleshooting Steps:
-
Determine the Michaelis-Menten constant (Km) for your substrate: Before conducting inhibitor studies, it is crucial to determine the Km of the substrate for KDM4A/B under your specific assay conditions.
-
Standardize Substrate Concentration: For routine IC50 determinations and comparison across experiments, use a fixed substrate concentration, ideally at or below the Km value. This will enhance the apparent potency of the competitive inhibitor.
-
Report Substrate Concentration: Always report the substrate concentration used in your experiments when publishing IC50 values to ensure reproducibility.
Experimental Protocol: KDM4A/B Enzymatic Assay
This protocol is a generalized example based on available literature and should be optimized for your specific laboratory conditions.
-
Reagents:
-
Recombinant human KDM4A or KDM4B enzyme
-
Biotinylated histone H3 (1-21) peptide with trimethylated lysine 9 (H3K9me3) as substrate
-
Alpha-ketoglutarate (α-KG) as a co-substrate
-
Ascorbate
-
Ferrous iron (Fe(II))
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1 mg/ml BSA)
-
This compound stock solution (in DMSO)
-
Detection reagents (e.g., AlphaLISA, HTRF, or antibody-based detection for demethylated product)
-
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, α-KG, ascorbate, and Fe(II).
-
Add varying concentrations of this compound (typically in a 10-point dilution series) or DMSO (vehicle control) to the wells of a microplate.
-
Add the KDM4A or KDM4B enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the H3K9me3 substrate.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding EDTA).
-
Add the detection reagents according to the manufacturer's protocol.
-
Read the signal on a compatible plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for a typical KDM4A/B enzymatic assay.
Variability in Cell-Based Assays (e.g., MTT Assay)
Cell-based assays introduce a higher level of complexity, and several factors can contribute to IC50 variability.
Potential Causes:
-
Cell Density: The initial number of cells seeded can significantly impact the IC50 value. Higher cell densities can lead to increased resistance and a higher apparent IC50.
-
Serum Protein Binding: this compound may bind to proteins in the fetal bovine serum (FBS) or other serum components in the cell culture medium. This reduces the free concentration of the compound available to act on the cells, leading to a higher IC50.
-
Compound Stability: The stability of this compound in the cell culture medium over the incubation period (typically 24-72 hours) can affect the effective concentration. Degradation of the compound will result in a higher apparent IC50.
-
Assay Interference: Some compounds can directly interfere with the MTT assay chemistry, for example, by reducing the MTT reagent themselves, leading to inaccurate viability readings.
-
Cell Line Specifics: Different cancer cell lines can have varying sensitivities to this compound due to differences in their genetic background, expression levels of KDM4A/B, and drug efflux pump activity.
Troubleshooting Steps:
-
Standardize Seeding Density: Optimize and standardize the cell seeding density for your specific cell line to ensure that the cells are in the logarithmic growth phase throughout the experiment.
-
Evaluate Serum Effects: If significant variability is observed, consider performing the assay in reduced serum conditions or serum-free media for the duration of the drug treatment, if the cell line's health is not compromised. Alternatively, perform a "serum shift" assay by measuring the IC50 at different serum concentrations to quantify the impact of protein binding.
-
Assess Compound Stability: While specific data for this compound in media is limited, be aware of this potential issue. Minimize the time the compound is in the incubator before being added to the cells.
-
Perform Assay Controls: Include control wells with the compound but without cells to check for direct reduction of the MTT reagent.
-
Use a Consistent Cell Passage Number: Use cells within a narrow passage number range to minimize phenotypic drift.
-
Normalize Data Correctly: Normalize the data to the vehicle-treated control (100% viability) and a background control (media only, 0% viability).
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at the pre-determined optimal density and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or DMSO (vehicle control).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (media only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for a typical MTT cytotoxicity assay.
Data Analysis and Interpretation
The method used to analyze the dose-response data can also introduce variability.
Potential Cause:
-
Curve Fitting Model: Using an inappropriate non-linear regression model to fit the dose-response curve can lead to inaccurate IC50 values.
-
Data Normalization: Improper normalization of the data can skew the results.
Troubleshooting Steps:
-
Use Appropriate Software: Utilize a robust data analysis software package such as GraphPad Prism, which has built-in models for dose-response curves.
-
Select the Correct Model: For most dose-response curves, a four-parameter logistic model (variable slope) is appropriate.
-
Ensure Proper Normalization: Normalize your data between 0% and 100% inhibition.
Logical flow for IC50 data analysis.
By carefully considering and controlling these experimental variables, researchers can improve the consistency and reliability of their this compound IC50 data.
References
Technical Support Center: Handling NSC636819-Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the KDM4A/KDM4B inhibitor, NSC636819, in their cell line models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable dinitrobenzene derivative that acts as a competitive and selective inhibitor of the histone lysine demethylases KDM4A and KDM4B.[1][2] It functions by targeting the active site of these enzymes, preventing the demethylation of histone H3 at lysine 9 trimethylation (H3K9me3).[1][2] This inhibition leads to an accumulation of H3K9me3, a repressive epigenetic mark, which in turn can up-regulate tumor suppressor genes and down-regulate oncogenes, ultimately inducing apoptosis in cancer cells.
Q2: In which cancer types and cell lines has this compound shown efficacy?
This compound has been shown to be effective in prostate cancer cell lines, such as LNCaP. It has also been demonstrated to induce the expression of TRAIL and its receptor DR5 in both TRAIL-sensitive and TRAIL-resistant cancer cells.
Q3: What are the typical working concentrations for this compound in cell culture?
The optimal concentration of this compound can vary between cell lines. For LNCaP cells, cytotoxic effects are observed in the range of 5-20 µM with a 3-day incubation period. It is always recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q4: How can I determine if my cell line has developed resistance to this compound?
A significant increase in the IC50 value of this compound in your cell line compared to the parental, sensitive cell line is a key indicator of acquired resistance. This is typically confirmed by performing a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of this compound concentrations on both the suspected resistant and parental cell lines. A resistant phenotype is generally considered significant with a 3- to 10-fold or higher increase in the IC50 value.
Troubleshooting Guide for this compound-Resistant Cell Lines
Problem: My cell line, which was previously sensitive to this compound, now shows a decreased response and requires a much higher concentration to achieve the same level of cell death.
This guide provides a stepwise approach to understanding and potentially overcoming this acquired resistance.
Step 1: Confirm and Quantify Resistance
The first crucial step is to confirm and quantify the level of resistance.
-
Experiment: IC50 Determination via Cell Viability Assay.
-
Purpose: To compare the drug sensitivity of the parental (sensitive) and the suspected resistant cell lines.
-
Outcome: A significantly higher IC50 value in the suspected resistant cell line confirms the resistant phenotype.
Hypothetical IC50 Comparison Table:
| Cell Line | This compound IC50 (µM) | Resistance Index (RI) |
| Parental LNCaP | 15 | - |
| LNCaP-NSC-Res | 120 | 8.0 |
Resistance Index (RI) = IC50 of resistant cell line / IC50 of parental cell line.
Step 2: Investigate Potential Mechanisms of Resistance
Once resistance is confirmed, the next step is to investigate the underlying molecular mechanisms. Here are some common mechanisms of resistance to epigenetic modifiers that could be relevant for this compound:
Possible Cause 1: Increased Drug Efflux Cancer cells can upregulate ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration.
-
Troubleshooting Experiment:
-
Gene Expression Analysis (qRT-PCR): Measure the mRNA levels of common drug efflux pump genes (e.g., ABCB1 (MDR1), ABCC1, ABCG2).
-
Protein Expression Analysis (Western Blot): Detect the protein levels of the corresponding ABC transporters.
-
Functional Assay (Efflux Pump Inhibition): Treat the resistant cells with this compound in the presence and absence of known ABC transporter inhibitors (e.g., Verapamil for ABCB1). A restored sensitivity to this compound in the presence of the inhibitor would suggest the involvement of that specific pump.
-
Possible Cause 2: Alterations in the Drug Target While less common for competitive inhibitors, mutations in the drug target or changes in its expression level can lead to resistance.
-
Troubleshooting Experiment:
-
Gene Expression Analysis (qRT-PCR): Quantify the mRNA levels of KDM4A and KDM4B.
-
Protein Expression Analysis (Western Blot): Determine the protein levels of KDM4A and KDM4B. Overexpression of the target proteins may require higher drug concentrations for effective inhibition.
-
Sanger Sequencing: Sequence the coding regions of KDM4A and KDM4B to identify any potential mutations in the drug-binding site.
-
Possible Cause 3: Activation of Bypass Signaling Pathways Cancer cells can adapt to the inhibition of one pathway by activating alternative survival pathways. For inhibitors of epigenetic modifiers, activation of pro-survival pathways like MAPK and PI3K/Akt has been observed.
-
Troubleshooting Experiment:
-
Phospho-protein Analysis (Western Blot): Probe for phosphorylated (activated) forms of key signaling proteins in the MAPK pathway (e.g., p-ERK) and PI3K/Akt pathway (e.g., p-Akt). Compare the levels in parental and resistant cells, with and without this compound treatment.
-
Combination Therapy: Treat the resistant cells with a combination of this compound and an inhibitor of the identified activated bypass pathway (e.g., a MEK inhibitor or a PI3K inhibitor). Synergistic cell killing would indicate the involvement of this bypass pathway in resistance.
-
Step 3: Strategies to Overcome Resistance
Based on the findings from your investigation, you can devise strategies to overcome the observed resistance.
-
If increased drug efflux is the cause: Consider using this compound in combination with an inhibitor of the specific ABC transporter that is overexpressed.
-
If bypass pathways are activated: A combination therapy approach using this compound and an inhibitor of the activated pathway (e.g., MEK or PI3K inhibitor) could be effective.
-
Explore alternative therapies: If the resistance mechanism is complex or cannot be easily overcome, it may be necessary to explore alternative therapeutic agents with different mechanisms of action.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Target/Cell Line | Reference |
| Ki | 5.5 µM | KDM4A | |
| 3.0 µM | KDM4B | ||
| IC50 (Cytotoxicity) | 16.5 µM | LNCaP |
Experimental Protocols
Protocol 1: Development of an this compound-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.
-
Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound in your parental cell line.
-
Initial Drug Exposure: Begin by treating the parental cells with a low concentration of this compound (e.g., IC10-IC20).
-
Culture and Monitor: Culture the cells in the presence of the drug, changing the media with fresh drug every 2-3 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, passage them and increase the concentration of this compound (typically by 1.5 to 2-fold).
-
Repeat Cycles: Repeat the process of adaptation and dose escalation over several months. It is advisable to cryopreserve cells at each successful dose escalation step.
-
Characterize the Resistant Phenotype: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the resistant phenotype by re-evaluating the IC50 and comparing it to the parental cell line.
-
Stability of Resistance: To check for the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.
Protocol 2: Western Blot for KDM4A/B and Phosphorylated Signaling Proteins
-
Cell Lysis: Lyse parental and this compound-resistant cells (with and without drug treatment) using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against KDM4A, KDM4B, p-ERK, ERK, p-Akt, Akt, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between samples.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for developing resistant cell lines.
Caption: Troubleshooting workflow for this compound resistance.
References
optimizing incubation time for NSC636819 treatment
Welcome to the technical support center for NSC636819, a selective inhibitor of the histone demethylases KDM4A and KDM4B. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a cell-permeable, competitive inhibitor of KDM4A and KDM4B histone demethylases.[1][2][3][4] By inhibiting these enzymes, it prevents the demethylation of histone H3 at lysine 9 (H3K9me3).[1] This leads to an increase in H3K9me3 levels, which is a marker for transcriptionally silenced chromatin. The subsequent alteration in gene expression can induce apoptosis and inhibit the growth of cancer cells, particularly in prostate cancer.
Q2: What is the recommended starting concentration and incubation time for this compound in cell-based assays?
A2: The optimal concentration and incubation time for this compound are highly dependent on the cell line and the specific assay being performed. For cytotoxicity assays in LNCaP prostate cancer cells, a concentration range of 5-20 µM with an incubation time of 3 days has been shown to be effective, with an IC50 of 16.5 µM. For inhibiting demethylase activity, a higher concentration of 100 µM for a shorter duration of 30 minutes has been used. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO up to 10 mM. For storage, it is recommended to aliquot the reconstituted solution and freeze it at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Q4: Is this compound selective for KDM4A and KDM4B?
A4: Yes, this compound shows selectivity for KDM4A and KDM4B with much-reduced activity against other KDM4 subfamily members like KDM4D and KDM4E.
Troubleshooting Guides
Issue 1: High variability in experimental results.
-
Possible Cause: Inconsistent compound concentration due to improper dissolution or storage.
-
Solution: Ensure this compound is fully dissolved in DMSO before preparing working concentrations. Aliquot stock solutions to minimize freeze-thaw cycles which can degrade the compound.
-
-
Possible Cause: Cell passage number and confluency can affect treatment response.
-
Solution: Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure uniform confluency at the time of treatment.
-
Issue 2: No significant effect observed at expected concentrations.
-
Possible Cause: The chosen incubation time is too short for the desired biological effect.
-
Solution: While inhibition of demethylase activity can be rapid (e.g., 30 minutes), downstream effects like apoptosis and cytotoxicity may require longer incubation periods (e.g., 2-3 days). Conduct a time-course experiment to identify the optimal incubation duration.
-
-
Possible Cause: The cell line being used is resistant to this compound.
-
Solution: The cytotoxic effects of this compound have been demonstrated in LNCaP prostate cancer cells. Normal cell lines, such as PNT2, have shown minimal effects. Confirm the sensitivity of your chosen cell line to the compound.
-
Issue 3: Difficulty in determining the optimal incubation time.
-
Possible Cause: The kinetics of the biological response are unknown.
-
Solution: Perform a time-course experiment, measuring the desired endpoint at multiple time points (e.g., 15, 30, 45, 60, 75, and 90 minutes for enzymatic assays, or 24, 48, 72 hours for cell viability assays). This will help to identify the time point with the maximal response.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Target | Reference |
| IC50 | 6.4 µM | KDM4A | |
| IC50 | 9.3 µM | KDM4B | |
| Ki | 5.5 µM | KDM4A | |
| Ki | 3.0 µM | KDM4B |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | Assay | Concentration | Incubation Time | Observed Effect | Reference |
| LNCaP | Demethylase Activity | 100 µM | 30 minutes | Significant reduction in H3K9me3 levels | |
| LNCaP | Cytotoxicity (MTT) | 5-20 µM | 3 days | IC50 = 16.5 µM, induction of apoptosis | |
| LNCaP | Apoptosis (Flow Cytometry) | 50 µM | 3 days | Increased apoptotic cell population | |
| Calu-6, MDA-MB231, A549, H1299 | Gene Expression | 10-20 µM | 2 days | Induction of TRAIL and DR5 expression | |
| PNT2 | Cell Growth | 5-20 µM | 6 days | Minimal effect on cell growth |
Experimental Protocols
Protocol 1: Cytotoxicity Assay Using MTT
This protocol is adapted from general cytotoxicity assay procedures and findings related to this compound.
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 100 µM).
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) and a positive control for cell death.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for H3K9me3 Levels
This protocol is based on methodologies described for analyzing histone modifications following this compound treatment.
-
Cell Treatment: Plate LNCaP cells and treat with this compound (e.g., 50-100 µM) or vehicle control (DMSO) for the desired incubation time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against H3K9me3 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against total Histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the H3K9me3 signal to the total Histone H3 signal.
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NSC 636819 | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 3. KDM4A/KDM4B Inhibitor, this compound | 1618672-71-1 [sigmaaldrich.com]
- 4. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected phenotypes with NSC636819
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NSC636819, a selective inhibitor of KDM4A and KDM4B histone demethylases.
Troubleshooting Unexpected Phenotypes
Researchers may encounter unexpected results during their experiments with this compound. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: No observable effect or weaker than expected activity of this compound.
Possible Causes and Solutions:
-
Inadequate Solubility: this compound is soluble in DMSO up to 10 mM.[1][2] If the compound is not fully dissolved, its effective concentration in the culture medium will be lower than intended.
-
Solution: Ensure the compound is completely dissolved in DMSO before adding it to the culture medium. Gentle warming and vortexing can aid dissolution. Prepare fresh dilutions from a concentrated stock for each experiment.
-
-
Incorrect Dosage: The effective concentration of this compound can vary between cell lines and experimental conditions.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting range of 5-20 µM is often used for cell-based assays.[1]
-
-
Cell Line Resistance: Some cell lines may have intrinsic or acquired resistance to KDM4 inhibition. This could be due to lower expression of KDM4A/B, compensatory signaling pathways, or drug efflux pumps.
-
Solution: Confirm the expression of KDM4A and KDM4B in your cell line using techniques like Western blotting or RT-qPCR. Consider using a positive control cell line known to be sensitive to this compound, such as LNCaP prostate cancer cells.
-
-
Degradation of the Compound: Improper storage can lead to the degradation of this compound.
-
Solution: Store the solid compound and stock solutions as recommended by the manufacturer. Typically, stock solutions can be stored at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
Problem 2: High levels of cytotoxicity in control or non-target cell lines.
Possible Causes and Solutions:
-
Off-Target Effects: While this compound is selective for KDM4A and KDM4B, high concentrations may lead to off-target effects. The structural similarity among KDM4 family members can make achieving absolute specificity challenging.
-
Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments. Compare the effects of this compound with a structurally different KDM4 inhibitor or with genetic knockdown of KDM4A/B to confirm that the observed phenotype is on-target.
-
-
Solvent Toxicity: High concentrations of the solvent (DMSO) can be toxic to cells.
-
Solution: Ensure that the final concentration of DMSO in your culture medium is consistent across all experimental conditions, including vehicle controls, and is below the toxic threshold for your cell line (typically <0.5%).
-
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to perturbations in histone methylation or the specific off-targets of this compound.
-
Solution: Test the cytotoxicity of this compound on a non-cancerous cell line to assess its therapeutic window. For example, this compound has been shown to have minimal effects on normal PNT2 cells at concentrations that are cytotoxic to LNCaP cells.
-
Problem 3: Inconsistent results between experiments.
Possible Causes and Solutions:
-
Variability in Cell Culture Conditions: Differences in cell density, passage number, and media composition can influence the cellular response to inhibitors.
-
Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluence at the time of treatment.
-
-
Inaccurate Pipetting or Dilutions: Errors in preparing stock solutions or serial dilutions can lead to significant variability.
-
Solution: Calibrate your pipettes regularly and prepare fresh dilutions for each experiment.
-
-
Assay Variability: The timing of assays and the specific reagents used can impact results.
-
Solution: Standardize all experimental protocols and ensure that assays are performed at consistent time points after treatment.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a competitive inhibitor of the histone demethylases KDM4A and KDM4B. It blocks the demethylation of histone H3 at lysine 9 trimethylation (H3K9me3), a repressive epigenetic mark. This leads to an increase in global H3K9me3 levels, resulting in the transcriptional repression of genes involved in cell proliferation and survival, and the induction of apoptosis in cancer cells.
Q2: How can I confirm that this compound is active in my cells?
A2: The most direct way to confirm the activity of this compound is to measure the levels of its target epigenetic mark, H3K9me3. An increase in global H3K9me3 levels upon treatment with this compound, as measured by Western blotting or immunofluorescence, indicates target engagement.
Q3: What are the known downstream effects of this compound?
A3: By increasing H3K9me3, this compound down-regulates the expression of oncogenes such as IGF1R, FGFR3, CCNE2, AURKA, and AURKB. It also up-regulates the expression of tumor suppressor genes like RB1 and CDH1. In prostate cancer cells, it negatively regulates androgen-responsive genes. This compound has also been shown to induce the expression of TRAIL and its receptor DR5.
Q4: Is this compound selective for KDM4A and KDM4B?
A4: this compound shows selectivity for KDM4A and KDM4B with much-reduced activity against KDM4D and KDM4E. However, as with many small molecule inhibitors, the potential for off-target effects, especially at higher concentrations, should be considered.
Q5: What is the recommended solvent and storage for this compound?
A5: this compound is soluble in DMSO. Stock solutions in DMSO can be stored at -20°C for up to a month or at -80°C for up to six months. The solid powder should be stored at -20°C for long-term stability.
Quantitative Data
| Parameter | Value | Cell Line/System | Reference |
| KDM4A Ki | 5.5 µM | In vitro | |
| KDM4B Ki | 3.0 µM | In vitro | |
| KDM4A IC50 | 6.4 µM | In vitro | |
| KDM4B IC50 | 9.3 µM | In vitro | |
| LNCaP Cell IC50 | 16.5 µM (3-day culture) | LNCaP | |
| In Vivo Dosage | 20 or 40 mg/kg | A549 tumor mouse model |
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.
-
Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound or vehicle.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTT or resazurin-based assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for H3K9me3
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against H3K9me3 overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against total Histone H3 as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the H3K9me3 signal to the total Histone H3 signal.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
Validation & Comparative
A Head-to-Head Comparison of Histone Demethylase Inhibitors NSC636819 and ML324 in Prostate Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histone demethylase inhibitors NSC636819 and ML324, focusing on their performance in prostate cancer cell models. This analysis is based on available experimental data to inform preclinical research and drug development efforts.
Histone lysine demethylases (KDMs) are critical regulators of gene expression and are frequently dysregulated in cancer, making them attractive therapeutic targets. In prostate cancer, the KDM4 subfamily of histone demethylase, also known as JMJD2, has been implicated in tumor progression and resistance to therapy. This guide compares two inhibitors targeting this family, this compound and ML324, based on their mechanism of action, efficacy in prostate cancer cell lines, and impact on key signaling pathways.
At a Glance: this compound vs. ML324
| Feature | This compound | ML324 |
| Target | KDM4A/KDM4B | JMJD2E (KDM4E) |
| Mechanism of Action | Competitive inhibitor | Submicromolar inhibitor |
| Prostate Cancer Cell Line Activity | LNCaP | LNCaP, DU145, PC-3 |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and ML324 in prostate cancer cell lines. It is important to note that direct comparative studies are limited, and the data presented here are compiled from separate research publications.
Table 1: Inhibitory Activity
| Compound | Target | Ki (µM) | Cell Line | IC50 (µM) |
| This compound | KDM4A | 5.5 | LNCaP | 16.5 |
| KDM4B | 3.0 | |||
| ML324 | JMJD2E (KDM4E) | Submicromolar | LNCaP | Not available |
| DU145 | Not available | |||
| PC-3 | Not available |
Table 2: Effects on Cell Viability and Apoptosis
| Compound | Cell Line | Effect on Viability | Apoptosis Induction |
| This compound | LNCaP | Cytotoxic | Induces apoptosis |
| ML324 | LNCaP | Suppresses proliferation | Data not available |
| DU145 | Suppresses proliferation | Data not available | |
| PC-3 | Suppresses proliferation | Data not available |
Mechanism of Action and Signaling Pathways
Both this compound and ML324 target members of the KDM4/JMJD2 family of histone demethylases. These enzymes play a crucial role in prostate cancer by acting as co-activators of the Androgen Receptor (AR), a key driver of prostate cancer growth and survival. By inhibiting these demethylases, both compounds can modulate AR signaling.
This compound has been shown to be a competitive inhibitor of KDM4A and KDM4B. Inhibition of these enzymes leads to an increase in the repressive histone mark H3K9me3, resulting in the transcriptional silencing of AR-responsive genes and other genes involved in cell proliferation. This ultimately leads to the induction of apoptosis in prostate cancer cells.
ML324 is a potent inhibitor of JMJD2E (KDM4E). While its direct effects on AR signaling in prostate cancer cells are not as extensively documented as for this compound, its inhibition of a KDM4 family member suggests a similar mechanism of action involving the modulation of histone methylation and gene expression. Studies have shown that ML324 treatment leads to increased global levels of H3K9 methylation in LNCaP and DU145 prostate cancer cells, consistent with the inhibition of KDM4 activity.
Caption: Mechanism of action of this compound and ML324 in prostate cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and ML324.
Cell Viability Assay (AlamarBlue)
This assay quantitatively measures cell proliferation and cytotoxicity.
-
Cell Seeding: Prostate cancer cells (LNCaP, DU145, or PC-3) are seeded in 96-well plates at an optimized density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or ML324 for a specified period (e.g., 48-72 hours).
-
AlamarBlue Addition: AlamarBlue reagent is added to each well at 10% of the total volume.
-
Incubation: Plates are incubated at 37°C for 1-4 hours, protected from light.
-
Measurement: The fluorescence or absorbance is measured using a microplate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Caption: Workflow for the AlamarBlue cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining with Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer.
-
Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) is quantified.
Western Blot Analysis for Androgen Receptor
This technique is used to detect changes in the expression levels of the Androgen Receptor protein.
-
Protein Extraction: LNCaP cells are treated with the compounds, and total protein is extracted using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody against the Androgen Receptor, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
-
Analysis: The intensity of the bands is quantified and normalized to a loading control (e.g., GAPDH or β-actin).
Caption: Workflow for Western blot analysis of the Androgen Receptor.
Conclusion
Both this compound and ML324 show promise as inhibitors of the KDM4/JMJD2 family for the treatment of prostate cancer. This compound has demonstrated clear cytotoxic and pro-apoptotic effects in the androgen-sensitive LNCaP cell line, with a defined mechanism of action involving the inhibition of KDM4A/B and subsequent suppression of AR signaling. ML324, a potent JMJD2E inhibitor, also effectively suppresses the proliferation of both androgen-sensitive and androgen-insensitive prostate cancer cell lines and increases repressive histone methylation marks.
However, a direct comparison of their potency is challenging due to the lack of publicly available, standardized IC50 values for ML324 in prostate cancer cells. Further head-to-head studies are warranted to definitively determine the superior candidate for continued preclinical and clinical development. Researchers should consider the specific KDM4 isoform dependencies of their prostate cancer models when selecting an inhibitor for their studies. This guide provides a foundation for such evaluations by consolidating the current, albeit disparate, experimental evidence for both compounds.
NSC636819: A Comparative Guide to its Selectivity Profile Against Histone Demethylases
For Researchers, Scientists, and Drug Development Professionals
NSC636819 has emerged as a significant small molecule inhibitor targeting the KDM4 subfamily of histone demethylases, which play a crucial role in epigenetic regulation and are implicated in various cancers, including prostate cancer. This guide provides a comprehensive comparison of this compound's selectivity against other demethylases, supported by experimental data and detailed protocols.
Selectivity Profile of this compound
This compound is a competitive inhibitor of KDM4A and KDM4B, demonstrating a notable degree of selectivity within the KDM4 subfamily.[1] The inhibitory activity of this compound is significantly focused on these two enzymes, with markedly reduced effects on other closely related demethylases.
Table 1: Quantitative Selectivity Profile of this compound Against KDM4 Demethylases
| Demethylase | IC50 (µM) | Ki (µM) | Relative Activity |
| KDM4A | 6.4 | 5.5 | High |
| KDM4B | 9.3 | 3.0 | High |
| KDM4D | Much Weaker Inhibition[1] | Not Reported | Low |
| KDM4E | Much Weaker Inhibition[1] | Not Reported | Low |
Data compiled from multiple sources.[2][3]
The available data robustly supports this compound as a potent inhibitor of KDM4A and KDM4B. While precise IC50 or Ki values for KDM4D and KDM4E are not consistently reported in publicly available literature, studies confirm that this compound exhibits a substantially weaker inhibitory effect on these two members of the KDM4 subfamily. This selectivity is a critical attribute for a chemical probe designed for targeted research and potential therapeutic development.
Experimental Protocols
The determination of the selectivity profile of this compound involves specific biochemical assays designed to measure the enzymatic activity of demethylases in the presence of the inhibitor.
In Vitro Demethylase Activity Assay (FDH-Coupled Assay)
A commonly employed method to assess the activity of 2-oxoglutarate (2-OG) dependent demethylases like KDM4 is the formaldehyde dehydrogenase (FDH)-coupled assay.
Principle: The demethylation reaction by KDM enzymes produces formaldehyde as a byproduct. The FDH enzyme then catalyzes the oxidation of this formaldehyde, which is coupled to the reduction of NAD+ to NADH. The increase in NADH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm.
Protocol Outline:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant KDM enzyme (e.g., KDM4A, KDM4B, KDM4D, or KDM4E), a histone H3 peptide substrate (typically trimethylated at lysine 9, H3K9me3), and the necessary co-factors including 2-oxoglutarate, ascorbate, and Fe(II).
-
Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.
-
Initiation and Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at a controlled temperature (e.g., 37°C).
-
Coupling Reaction: The FDH enzyme and NAD+ are included in the reaction mixture to couple the demethylation to NADH production.
-
Data Acquisition: The rate of NADH production is measured by monitoring the increase in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.
Mass Spectrometry-Based Demethylation Assay (MALDI-TOF MS)
For a direct and highly sensitive measurement of demethylation, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) can be utilized.
Principle: This method directly measures the mass change of the histone peptide substrate as it is demethylated by the KDM enzyme. Each demethylation event results in a mass decrease of 14 Da (CH2).
Protocol Outline:
-
Reaction Setup: Similar to the FDH-coupled assay, a reaction is set up with the KDM enzyme, H3K9me3 peptide substrate, co-factors, and varying concentrations of this compound.
-
Reaction Quenching: After a defined incubation period, the reaction is stopped, often by the addition of an acid (e.g., trifluoroacetic acid).
-
Sample Preparation for MALDI-TOF MS: The reaction mixture is desalted and co-crystallized with a suitable matrix on a MALDI target plate.
-
Data Acquisition: The mass spectrometer analyzes the mass of the peptides on the target plate, allowing for the quantification of the substrate (e.g., H3K9me3) and the product (e.g., H3K9me2).
-
Data Analysis: The percentage of demethylation is calculated for each inhibitor concentration, and this data is used to determine the IC50 value.
Visualizations
Experimental Workflow for Determining Demethylase Selectivity
Caption: Workflow for assessing the selectivity of this compound against KDM demethylases.
Signaling Pathway: KDM4B and Androgen Receptor in Prostate Cancer
KDM4B plays a crucial role in androgen receptor (AR) signaling, particularly in the context of castration-resistant prostate cancer (CRPC). Under androgen-deprived conditions, KDM4B can promote the alternative splicing of AR pre-mRNA to produce the constitutively active AR-V7 variant, which lacks the ligand-binding domain.
Caption: Role of KDM4B in AR alternative splicing and its inhibition by this compound.
References
A Comparative Guide to the Off-Target Effects of KDM4 Inhibitors: NSC636819 in Focus
For Researchers, Scientists, and Drug Development Professionals
The lysine-specific demethylase 4 (KDM4) family of enzymes, which includes isoforms KDM4A-E, are key epigenetic regulators that remove methyl groups from histone H3 at lysines 9 and 36 (H3K9 and H3K36). Their dysregulation is implicated in various cancers, making them attractive therapeutic targets. However, the development of specific KDM4 inhibitors is challenging due to the highly conserved catalytic Jumonji C (JmjC) domain across different histone demethylase families, which can lead to significant off-target effects.[1][2] This guide provides a comparative analysis of the off-target profiles of NSC636819 and other notable KDM4 inhibitors, supported by experimental data and methodologies.
Overview of KDM4 Inhibition
KDM4 enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that play crucial roles in transcriptional regulation.[3] Overexpression of KDM4 members is common in breast, prostate, and colorectal cancers.[3][4] Inhibition of KDM4s can lead to cell cycle arrest, apoptosis, and suppression of tumor growth. However, the structural similarity of the JmjC domain makes it difficult to design isoform-specific inhibitors, often resulting in broad-spectrum activity and potential off-target effects.
Inhibitor Profiles
This compound
This compound is a competitive inhibitor that is selective for the KDM4A and KDM4B isoforms. It acts by competing with the histone substrate at the active site. Studies have shown that it exhibits significantly lower activity against other KDM4 isoforms like KDM4D and KDM4E. In cellular assays, this compound effectively increases H3K9me3 levels, induces apoptosis in prostate cancer cells (LNCaP), and down-regulates androgen-responsive genes, while showing minimal effects on normal prostate epithelial cells.
JIB-04
JIB-04 is a pan-KDM4 inhibitor, demonstrating potent inhibition of KDM4A, B, C, and E. Its mechanism is distinct from competitive inhibitors as it is not a 2-OG competitor; instead, it is believed to chelate the active-site iron and disrupt histone substrate binding. Its broader activity profile extends to other JmjC demethylases, such as KDM6B. JIB-04 has shown anti-proliferative effects across various cancer cell lines and has demonstrated antiviral activity.
ML324
ML324 is recognized for its greater selectivity towards KDM4B and KDM4E. This 8-hydroxyquinoline-based compound has demonstrated potent antiviral activity against herpes simplex virus (HSV) and human cytomegalovirus (hCMV) by inhibiting viral immediate-early gene expression. While 8-hydroxyquinolines are known metal chelators, ML324 has shown selectivity, being inactive against other tested metal-dependent enzymes. It also possesses favorable pharmacological properties like excellent cell permeability and metabolic stability.
IOX1
IOX1 is a broad-spectrum inhibitor of 2-OG dependent oxygenases, including multiple JmjC domain-containing histone demethylases. Its inhibitory activity covers KDM3 and KDM4 family members. Research in colorectal cancer suggests that IOX1 may more critically suppress Wnt/β-catenin signaling through the inhibition of KDM3 rather than KDM4. Its broad-spectrum nature makes it a useful tool for studying the general effects of JmjC demethylase inhibition but highlights a significant potential for off-target effects when specific KDM4 inhibition is desired.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the inhibitory activity of this compound and comparator compounds against various KDM isoforms. The data is compiled from multiple sources to provide a comparative overview of potency and selectivity.
| Inhibitor | Target | Assay Type | IC50 / Ki | Reference |
| This compound | KDM4A | Biochemical | IC50: ~6.4 µM | |
| Ki: 5.5 µM | ||||
| KDM4B | Biochemical | IC50: ~9.3 µM | ||
| Ki: 3.0 µM | ||||
| KDM4D/E | Biochemical | Much reduced activity | ||
| LNCaP Cells | Cell-based (Apoptosis) | IC50: 16.5 µM | ||
| JIB-04 | KDM4A, B, C, E | Biochemical | Potent Inhibition | |
| KDM6B | Biochemical | Inhibitory Activity | ||
| ML324 | KDM4B, KDM4E | Biochemical | Selective Inhibition | |
| IOX1 | KDM3A, KDM4A, C, D, KDM6B | Biochemical | Broad Inhibition |
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing findings on inhibitor specificity.
Protocol 1: In Vitro Histone Demethylase Activity Assay (AlphaScreen)
This assay quantitatively measures the demethylation activity of KDM enzymes.
-
Enzyme and Substrate Preparation : Recombinant human KDM4A, KDM4B, KDM4D, and KDM4E enzymes are expressed and purified. A biotinylated histone H3 peptide trimethylated at lysine 9 (H3K9me3) is used as the substrate.
-
Reaction Mixture : The reaction is performed in a buffer containing 50 mM HEPES (pH 7.5), 100 µM 2-oxoglutarate, 50 µM ascorbic acid, and 2 µM ferrous sulfate.
-
Inhibitor Addition : this compound or other test compounds are serially diluted in DMSO and added to the reaction wells. The final DMSO concentration is kept below 1%.
-
Enzymatic Reaction : The reaction is initiated by adding the KDM enzyme and the H3K9me3 peptide substrate. The mixture is incubated for 60 minutes at room temperature.
-
Detection : The reaction is stopped by the addition of EDTA. AlphaLISA acceptor beads conjugated to an anti-H3K9me2 antibody and streptavidin-coated donor beads are added. After incubation in the dark, the plate is read on an EnVision plate reader. The signal is inversely proportional to the enzyme activity.
-
Data Analysis : IC50 values are calculated by fitting the dose-response curves using a nonlinear regression model.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement in a cellular context.
-
Cell Culture and Treatment : LNCaP cells are cultured to ~80% confluency. The cells are treated with either vehicle (DMSO) or the inhibitor (e.g., this compound) at a specified concentration for 2 hours.
-
Heating : The cell suspension is divided into aliquots and heated to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by immediate cooling.
-
Lysis and Protein Quantification : Cells are lysed by freeze-thaw cycles. The soluble fraction is separated from the precipitated protein by centrifugation. The amount of soluble KDM4A/B protein in the supernatant is quantified.
-
Western Blotting : The soluble protein fractions are analyzed by SDS-PAGE and Western blotting using specific antibodies against KDM4A and KDM4B.
-
Data Analysis : The band intensities are quantified. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Signaling and Experimental Diagrams
The following diagrams, generated using Graphviz, illustrate the KDM4 signaling pathway, a typical experimental workflow for assessing inhibitor selectivity, and a comparison of the inhibitors' selectivity profiles.
Caption: KDM4 signaling pathway in the nucleus.
Caption: Workflow for KDM4 inhibitor selectivity screening.
Caption: Comparison of KDM4 inhibitor selectivity profiles.
Conclusion
The landscape of KDM4 inhibitors highlights a significant challenge in achieving isoform-selectivity. This compound stands out for its preferential inhibition of KDM4A and KDM4B, with demonstrably reduced activity against other KDM4 isoforms. This contrasts with pan-KDM4 inhibitors like JIB-04 and broad-spectrum JmjC inhibitors like IOX1, which have more extensive off-target profiles. ML324 offers an alternative selectivity profile, targeting KDM4B and KDM4E.
For researchers, the choice of inhibitor depends critically on the experimental goal. This compound is a valuable tool for specifically interrogating the functions of KDM4A and KDM4B. In contrast, JIB-04 and IOX1 may be more suitable for studying the broader consequences of pan-JmjC demethylase inhibition. The potential for off-target effects, even with relatively selective compounds, underscores the importance of validating findings with orthogonal approaches, such as genetic knockdown, to ensure that observed phenotypes are attributable to the inhibition of the intended target. As drug development efforts continue, a deeper understanding of these off-target effects will be paramount in designing safer and more effective epigenetic therapies.
References
- 1. The emerging roles of lysine-specific demethylase 4A in cancer: Implications in tumorigenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Head-to-Head Comparison of NSC636819 and Other JMJD2 Inhibitors for Researchers
In the rapidly evolving field of epigenetics, the Jumonji domain-containing 2 (JMJD2) family of histone demethylases has emerged as a critical target for therapeutic intervention, particularly in oncology. This guide provides a detailed, data-driven comparison of NSC636819 and other notable JMJD2 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their studies.
Performance Comparison of JMJD2 Inhibitors
The JMJD2 family, also known as the KDM4 family, consists of several isoforms, with KDM4A-D being the most studied. Inhibitors often exhibit varying degrees of potency and selectivity across these isoforms. The following tables summarize the available quantitative data for this compound and other selected JMJD2 inhibitors.
Biochemical Potency (IC50/Ki in µM)
| Inhibitor | KDM4A (JMJD2A) | KDM4B (JMJD2B) | KDM4C (JMJD2C) | KDM4D (JMJD2D) | KDM4E (JMJD2E) | KDM5B |
| This compound | IC50: 6.4[1][2] Ki: 5.5[1][3] | IC50: 9.3[1] Ki: 3.0 | No Data | Much reduced activity | Much reduced activity | No Data |
| QC6352 | IC50: 0.104 | IC50: 0.056 | IC50: 0.035 | IC50: 0.104 | No Data | IC50: 0.750 |
| KDM4C-IN-1 | No Data | No Data | IC50: 0.008 | No Data | No Data | No Data |
| KDM4D-IN-1 | No Data | No Data | No Data | IC50: 0.41 | No Data | No Data |
| IOX1 | No Data | No Data | IC50: 0.6 | No Data | IC50: 2.3 | No Data |
| ML324 | IC50: 0.52 | IC50: 0.4 | IC50: 0.2 | IC50: 1.1 | IC50: 0.06 | >50 |
Note: "No Data" indicates that the information was not found in the searched sources. The potency of inhibitors can vary depending on the assay conditions.
Cellular Activity
| Inhibitor | Cell Line | Effect | IC50 (µM) |
| This compound | LNCaP (Prostate Cancer) | Induces apoptosis | 16.5 |
| A549 (Lung Cancer) | Suppresses tumor growth | Not specified | |
| KDM4C-IN-1 | HepG2 (Liver Cancer) | Inhibits cell growth | 0.8 |
| A549 (Lung Cancer) | Inhibits cell growth | 1.1 |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparison of JMJD2 inhibitors.
Biochemical Inhibition Assays
1. Colorimetric Assay for JMJD2 Activity/Inhibition
This assay directly measures the demethylase activity of JMJD2 enzymes.
-
Principle: This method relies on an antibody-based detection of the demethylated product. A substrate containing methylated lysine is incubated with the JMJD2 enzyme and the inhibitor. The amount of demethylated product is then quantified colorimetrically using a specific antibody.
-
Protocol Outline:
-
A histone H3 peptide trimethylated at lysine 9 (H3K9me3) is coated onto microplate wells.
-
The JMJD2 enzyme (e.g., purified KDM4A, KDM4B) is added to the wells along with the test inhibitor (e.g., this compound) at various concentrations.
-
The reaction is incubated to allow for demethylation to occur.
-
The wells are washed, and a primary antibody that specifically recognizes the demethylated H3K9 product is added.
-
A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is then added.
-
A colorimetric substrate is added, and the absorbance is measured to quantify the enzyme activity. The IC50 value is calculated from the dose-response curve.
-
2. MALDI-TOF Mass Spectrometry-Based Assay
This is a highly sensitive method for measuring demethylase activity.
-
Principle: This assay directly measures the mass change of a peptide substrate upon demethylation.
-
Protocol Outline:
-
A synthetic peptide substrate (e.g., derived from histone H3 containing a trimethylated lysine) is incubated with the JMJD2 enzyme and the inhibitor.
-
The reaction is stopped, and the resulting peptide mixture is analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
-
The relative intensities of the peaks corresponding to the methylated and demethylated peptide substrates are used to quantify the extent of the reaction and the inhibitory effect.
-
Cell-Based Functional Assays
1. Cellular Histone Demethylation Assay
This assay determines the ability of an inhibitor to block JMJD2 activity within a cellular context.
-
Principle: The overall level of a specific histone methylation mark (e.g., H3K9me3) is measured in cells treated with the inhibitor.
-
Protocol Outline:
-
Cancer cells (e.g., LNCaP) are cultured and treated with varying concentrations of the JMJD2 inhibitor for a specified period.
-
Histones are extracted from the cells.
-
The levels of H3K9me3 are analyzed by Western blotting using an antibody specific for this modification. A decrease in the demethylated product (or an accumulation of the methylated substrate) indicates inhibition of JMJD2 activity.
-
2. Cell Viability and Apoptosis Assays
These assays assess the functional consequences of JMJD2 inhibition on cancer cells.
-
Principle: Cell viability is measured using assays like MTT or CellTiter-Glo, which quantify metabolic activity. Apoptosis can be measured by methods such as Annexin V staining followed by flow cytometry.
-
Protocol Outline (Apoptosis Assay):
-
Cells are treated with the inhibitor for a defined period.
-
Cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and a viability dye (like propidium iodide).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells.
-
Signaling Pathways and Experimental Workflows
JMJD2 proteins are involved in various signaling pathways that are crucial for cancer cell proliferation and survival. The following diagrams illustrate some of these key pathways.
This guide provides a foundational comparison of this compound with other JMJD2 inhibitors based on currently available data. As research progresses, the development of more potent and selective inhibitors will undoubtedly refine our understanding of the therapeutic potential of targeting the JMJD2 family of enzymes.
References
NSC636819: A Comparative Analysis of Potency and Efficacy in KDM4 Inhibition
For Immediate Release
This guide provides a detailed comparative analysis of NSC636819, a potent inhibitor of the histone lysine demethylases KDM4A and KDM4B. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound's performance against other known KDM4 inhibitors, supported by experimental data.
This compound is a cell-permeable dinitrobenzene derivative that acts as a competitive inhibitor of KDM4A and KDM4B, enzymes that are frequently overexpressed in various cancers and are implicated in oncogenesis. By inhibiting the demethylation of histone H3 lysine 9 trimethylation (H3K9me3), this compound can induce apoptosis in cancer cells and suppress tumor growth.[1] This guide will delve into the specifics of its potency, efficacy, and underlying mechanisms, drawing comparisons with other molecules targeting the KDM4 family.
Comparative Potency of this compound
This compound exhibits competitive inhibition against KDM4A and KDM4B.[2] Its potency, as measured by the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki), has been determined in biochemical assays. A comparison with other notable KDM4 inhibitors reveals its relative standing in the field.
| Inhibitor | Target(s) | IC50 (µM) | Ki (µM) | Notes |
| This compound | KDM4A | 6.4 | 5.5 | Competitive inhibitor with reduced activity against KDM4D and KDM4E. |
| KDM4B | 9.3 | 3.0 | ||
| JIB-04 | KDM4A/B/C/E, KDM5A | 0.29 - 1.1 | - | Pan-inhibitor of several JmjC domain-containing demethylases. |
| IOX1 | KDM4A/C/D, KDM3A, KDM6B | 1.7 (for KDM4A) | - | Broad-spectrum 2-oxoglutarate-dependent dioxygenase inhibitor. |
| QC6352 | KDM4A/B/C/D | 0.035 - 0.104 | - | Potent, pan-KDM4 inhibitor. |
| TACH101 | KDM4A/B/C/D | - | - | Pan-KDM4 inhibitor that has entered clinical trials. |
Comparative Efficacy of this compound
The efficacy of this compound has been demonstrated through its ability to induce apoptosis and inhibit the proliferation of cancer cells. This section compares its cellular efficacy with other KDM4 inhibitors.
| Inhibitor | Cell Line | Efficacy Measurement | Result |
| This compound | LNCaP (Prostate Cancer) | IC50 (Cell Viability) | 16.5 µM (after 3 days) |
| A549 (Lung Cancer) Xenograft | Tumor Growth Inhibition | Strongly suppresses tumor growth at 20 or 40 mg/kg | |
| JIB-04 | Various Cancer Cell Lines | Inhibition of Proliferation | Effective in lung, prostate, rhabdomyosarcoma, and germ cell tumor lines. |
| QC6352 | Breast and Colon Cancer PDX Models | Tumor Growth Inhibition | Efficacious in vivo. |
| TACH101 | Various Cancer Cell Lines | EC50 (Apoptosis Induction) | 0.033 - 0.092 µM in colorectal, esophageal, and breast cancer cell lines. |
Signaling Pathway and Mechanism of Action
This compound functions by competitively inhibiting the catalytic activity of KDM4A and KDM4B. This leads to an increase in the global levels of H3K9me3, a histone mark associated with transcriptional repression. The subsequent alteration in gene expression contributes to the observed anti-cancer effects.
References
Scrutinizing the Specificity of NSC636819 for KDM4A/KDM4B: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the histone demethylase inhibitor NSC636819, with a focus on confirming its specificity for KDM4A and KDM4B. Through objective comparison with alternative inhibitors and supporting experimental data, this guide aims to inform strategic decisions in epigenetic drug discovery.
This compound has emerged as a valuable tool for investigating the biological roles of the histone lysine demethylases KDM4A and KDM4B, enzymes implicated in various cancers, including prostate cancer.[1][2] This competitive inhibitor targets the active site of KDM4A and KDM4B, leading to an increase in the global levels of histone H3 lysine 9 trimethylation (H3K9me3) and subsequently inducing apoptosis in cancer cell lines.[2][3] This guide delves into the experimental data that substantiates the specificity of this compound and contrasts its performance with other known KDM4 inhibitors.
Comparative Analysis of KDM4 Inhibitors
To contextualize the specificity of this compound, it is essential to compare its inhibitory profile with that of other well-characterized KDM4 inhibitors. The following table summarizes the reported inhibitory concentrations (IC50) and binding affinities (Ki) of this compound alongside three alternative compounds: JIB-04, QC6352, and GSK-J4. This quantitative data allows for a direct comparison of their potency and selectivity across various KDM subfamilies.
| Inhibitor | Target | IC50 / Ki | Assay Type | Reference |
| This compound | KDM4A | Ki: 5.5 µM | Enzymatic | |
| KDM4B | Ki: 3.0 µM | Enzymatic | ||
| JIB-04 | KDM4A | IC50: 290 - 1100 nM | ELISA | |
| KDM4B | IC50: 340 - 1100 nM | ELISA | ||
| KDM4C | IC50: 340 - 1100 nM | ELISA | ||
| KDM4D | IC50: 340 - 1100 nM | ELISA | ||
| KDM4E | IC50: 290 - 1100 nM | ELISA | ||
| KDM5A | IC50: 230 nM | ELISA | ||
| KDM6B | IC50: 340 - 1100 nM | ELISA | ||
| QC6352 | KDM4A | IC50: 104 nM | LANCE TR-FRET | |
| KDM4B | IC50: 56 nM | LANCE TR-FRET | ||
| KDM4C | IC50: 35 nM | LANCE TR-FRET | ||
| KDM4D | IC50: 104 nM | LANCE TR-FRET | ||
| KDM5B | IC50: 750 nM | LANCE TR-FRET | ||
| KDM2B | IC50: >4000 nM | LANCE TR-FRET | ||
| KDM3A | IC50: >4000 nM | LANCE TR-FRET | ||
| KDM6B | IC50: >4000 nM | LANCE TR-FRET | ||
| GSK-J4 | KDM4C | IC50: ~9 µM (in cells) | Immunofluorescence | |
| KDM5B | IC50: ~9 µM (in cells) | Immunofluorescence | ||
| KDM6A/B | IC50: 6.6-8.6 µM | AlphaLISA |
As the data indicates, this compound exhibits micromolar affinity for KDM4A and KDM4B. In comparison, QC6352 demonstrates more potent inhibition of the KDM4 subfamily with nanomolar IC50 values and displays high selectivity against other KDM subfamilies, with the exception of moderate activity against KDM5B. JIB-04 acts as a pan-inhibitor of the JmjC domain-containing KDMs, showing activity against KDM4, KDM5, and KDM6 subfamilies. GSK-J4 is primarily recognized as a KDM6 inhibitor but also shows activity against KDM4 and KDM5 at higher concentrations.
Experimental Workflows for Inhibitor Specificity
The determination of an inhibitor's specificity is a multi-step process that begins with biochemical assays and progresses to cellular and sometimes in vivo validation. The following diagram illustrates a typical workflow for characterizing the specificity of a KDM inhibitor like this compound.
Key Experimental Methodologies
A summary of the key experimental protocols used to assess the specificity of KDM inhibitors is provided below.
Biochemical Assays for Potency and Selectivity
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay measures the inhibition of the demethylase activity by quantifying the product of the enzymatic reaction. A biotinylated histone peptide substrate is captured by streptavidin-coated donor beads, and an antibody specific to the demethylated product binds to protein A-coated acceptor beads. When in close proximity, excitation of the donor bead results in a luminescent signal from the acceptor bead. A decrease in signal indicates inhibition of the demethylase.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Similar to AlphaScreen, TR-FRET assays measure the enzymatic product. A biotinylated histone substrate is bound by streptavidin-conjugated europium, which serves as the donor fluorophore. An antibody specific to the demethylated product is labeled with an acceptor fluorophore. When the donor and acceptor are in close proximity, FRET occurs upon excitation of the donor, and the resulting signal is measured.
-
Formaldehyde Dehydrogenase (FDH)-Coupled Assay: This assay measures the production of formaldehyde, a byproduct of the demethylation reaction. The formaldehyde is then used as a substrate by FDH, which in the presence of NAD+, produces NADH. The increase in NADH is monitored by absorbance or fluorescence.
Cellular Assays for Target Engagement and Phenotypic Effects
-
Cellular Thermal Shift Assay (CETSA): This method assesses whether a compound binds to its target protein in a cellular environment. Cells are treated with the inhibitor and then subjected to a temperature gradient. The binding of the inhibitor stabilizes the target protein, resulting in a higher melting temperature compared to the unbound protein. The amount of soluble protein at each temperature is typically quantified by Western blotting or other immunoassays.
-
Immunofluorescence Staining for Histone Methylation: This technique is used to visualize and quantify changes in global histone methylation levels within cells. Cells are treated with the inhibitor, fixed, and then permeabilized. A primary antibody specific to the histone mark of interest (e.g., H3K9me3) is added, followed by a fluorescently labeled secondary antibody. The fluorescence intensity is then measured using microscopy and image analysis software.
-
Cell Viability and Apoptosis Assays: To determine the functional consequences of KDM inhibition, various assays are employed to measure cell proliferation, viability (e.g., MTT or CellTiter-Glo assays), and apoptosis (e.g., Annexin V staining or caspase activity assays).
Conclusion
The available data confirms that this compound is a selective inhibitor of KDM4A and KDM4B with micromolar potency. While more potent and broadly characterized inhibitors like QC6352 exist, this compound remains a valuable chemical probe for studying the specific functions of KDM4A and KDM4B. Its utility is underscored by its demonstrated ability to increase H3K9me3 levels and induce apoptosis in cancer cells. For studies requiring a pan-JmjC inhibitor, JIB-04 may be a more suitable choice, whereas GSK-J4 would be preferred for targeting the KDM6 subfamily. The selection of an appropriate inhibitor will ultimately depend on the specific research question and the desired selectivity profile. Rigorous experimental validation, following the workflows outlined in this guide, is crucial for the accurate interpretation of results and the advancement of epigenetic drug discovery.
References
Unveiling the Selectivity of NSC636819: A Comparative Guide for Researchers
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide on the cross-reactivity of NSC636819, a potent inhibitor of histone demethylases. This guide provides an objective analysis of this compound's performance against other histone-modifying enzymes, supported by available experimental data, to aid in its application in epigenetic research.
This compound has been identified as a competitive inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases KDM4A and KDM4B, which are promising therapeutic targets in prostate cancer.[1] This guide summarizes the current understanding of its selectivity profile, offering valuable insights for researchers investigating its mechanism of action and potential off-target effects.
Inhibitory Activity of this compound Against KDM4 Family Members
This compound demonstrates potent inhibition of KDM4A and KDM4B. In vitro assays have determined its half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) against these primary targets. While it is known to have significantly reduced activity against other members of the KDM4 family, specific inhibitory concentrations are not consistently reported across studies.
| Enzyme | IC50 (µM) | Ki (µM) | Notes |
| KDM4A | 6.4[2] | 5.5[2][3] | Competitive inhibitor. |
| KDM4B | 9.3[2] | 3.0 | Competitive inhibitor. |
| KDM4D | Much weaker inhibitory effect observed compared to KDM4A/B. | Not Reported | |
| KDM4E | Much weaker inhibitory effect observed compared to KDM4A/B. | Not Reported |
Table 1: Inhibitory Activity of this compound against KDM4 Subfamily Enzymes. This table summarizes the reported IC50 and Ki values of this compound for members of the KDM4 family of histone demethylases.
Cross-Reactivity Profile Against Other Histone Modifying Enzymes
In LNCaP prostate cancer cells treated with this compound, a significant increase was observed specifically in the levels of H3K9me3, the substrate for KDM4A and KDM4B. Notably, the methylation levels of other histone marks, including H3K4me2, H3K27me3, H3K27me2, H3K36me3, H3K36me2, and H3K79me2, remained largely unchanged. This suggests that this compound does not significantly inhibit the enzymes responsible for demethylating these other histone marks in a cellular context.
Experimental Methodologies
The primary in vitro assay used to determine the inhibitory activity of this compound against KDM4 enzymes is the Formaldehyde Dehydrogenase (FDH)-coupled demethylase assay .
Formaldehyde Dehydrogenase (FDH)-Coupled Demethylase Assay Protocol
This assay measures the formaldehyde produced as a byproduct of the histone demethylation reaction. The formaldehyde is then oxidized by FDH, which is coupled to the reduction of NAD+ to NADH. The increase in NADH is monitored by fluorescence, providing a measure of the demethylase activity.
Key Steps:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the KDM enzyme (e.g., KDM4A, KDM4B, KDM4D, or KDM4E), a synthetic histone peptide substrate (e.g., H3K9me3), and co-factors such as Fe(II) and α-ketoglutarate.
-
Inhibitor Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Initiation of Demethylation: The reaction is initiated and allowed to proceed for a specific time at an optimal temperature.
-
Coupled Enzyme Reaction: Formaldehyde dehydrogenase and NAD+ are added to the reaction.
-
Fluorescence Measurement: The production of NADH is monitored by measuring the fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
-
Data Analysis: The rate of NADH production is calculated and used to determine the percentage of inhibition at each concentration of this compound. The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway Context
This compound's inhibitory action on KDM4A/B directly impacts histone methylation status, a key epigenetic modification influencing gene expression. By preventing the removal of the methyl group from Histone H3 at lysine 9 (H3K9), this compound helps maintain a transcriptionally repressive chromatin state at target gene loci.
References
Benchmarking NSC636819 Against First-Generation KDM4 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the KDM4 inhibitor NSC636819 against first-generation inhibitors, JIB-04 and 2,4-pyridinedicarboxylic acid (2,4-PDCA). The information is compiled from published experimental data to assist in the evaluation of these compounds for research and drug development purposes.
Executive Summary
This compound is a competitive and selective inhibitor of the histone lysine demethylases KDM4A and KDM4B, which are implicated in the progression of various cancers, including prostate cancer.[1][2][3] This guide benchmarks this compound against two notable first-generation KDM4 inhibitors: JIB-04, a pan-selective Jumonji histone demethylase inhibitor, and 2,4-PDCA, a broad-spectrum 2-oxoglutarate (2OG) oxygenase inhibitor. While a direct head-to-head comparison under identical experimental conditions is limited in the available literature, this document collates and presents the existing data to offer a comprehensive overview of their respective biochemical potencies and cellular activities.
Data Presentation
Table 1: Biochemical Potency of KDM4 Inhibitors
| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |
| This compound | KDM4A | 6.4 | 5.5 | Competitive with H3K9me3 peptide | [3][4] |
| KDM4B | 9.3 | 3.0 | Competitive with H3K9me3 peptide | ||
| JIB-04 | KDM4A | 0.855 | Not Reported | Not competitive with 2-OG | |
| KDM4B | 0.445 | Not Reported | Not competitive with 2-OG | ||
| KDM4C | 1.1 | Not Reported | Not competitive with 2-OG | ||
| KDM4E | 0.34 | Not Reported | Not competitive with 2-OG | ||
| 2,4-PDCA | Pan-KDM | Potent inhibitor | Not Reported | Competitive with 2-OG |
Note: The inhibitory activities were determined using various in vitro demethylase assays. Direct comparison should be made with caution due to potential differences in experimental conditions.
Table 2: Cellular Activity of KDM4 Inhibitors
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| This compound | LNCaP (Prostate Cancer) | Cell Viability (3 days) | 16.5 µM | |
| LNCaP (Prostate Cancer) | Apoptosis Induction | Induces apoptosis | ||
| LNCaP (Prostate Cancer) | H3K9me3 Demethylation | Significantly reduces H3K9me3 levels at 100 µM (30 min) | ||
| JIB-04 | Various Cancer Cell Lines | Cell Proliferation | Growth inhibitory activity with IC50 values ranging from 0.13 µM to 1.84 µM | |
| Breast Cancer Xenograft | Tumor Growth | Suppresses tumor growth | ||
| Dimethyl ester of 2,4-PDCA | LNCaP (Prostate Cancer) | Cell Viability | CC50 of 588.7 µM |
Note: The cellular activities were assessed using different assays and cell lines. The data for the dimethyl ester of 2,4-PDCA is included as a cell-permeable analog.
Experimental Protocols
In Vitro KDM4 Demethylase Inhibition Assay (Formaldehyde Dehydrogenase-Coupled Assay)
This assay quantitatively measures the formaldehyde produced from the demethylation of a histone peptide substrate by KDM4 enzymes.
-
Reaction Mixture Preparation : Prepare a reaction mixture containing the KDM4 enzyme (e.g., recombinant KDM4A or KDM4B), a trimethylated histone H3 peptide substrate (e.g., H3K9me3), Fe(II), 2-oxoglutarate, and ascorbate in a suitable buffer (e.g., HEPES).
-
Inhibitor Addition : Add varying concentrations of the test inhibitor (this compound, JIB-04, or 2,4-PDCA) to the reaction mixture. A control with no inhibitor is included.
-
Initiation and Incubation : Initiate the reaction by adding the substrate or enzyme. Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Formaldehyde Detection : The formaldehyde generated is measured using a coupled enzyme reaction with formaldehyde dehydrogenase (FDH). FDH oxidizes formaldehyde, which is coupled to the reduction of NAD+ to NADH.
-
Signal Measurement : The increase in NADH is monitored by measuring the absorbance at 340 nm.
-
Data Analysis : The rate of reaction is calculated from the change in absorbance over time. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
H3K9me3 Demethylation in Cells (Western Blotting)
This method assesses the ability of an inhibitor to block the removal of the H3K9me3 mark in a cellular context.
-
Cell Culture and Treatment : Culture a relevant cell line (e.g., LNCaP prostate cancer cells) to a suitable confluency. Treat the cells with different concentrations of the KDM4 inhibitor for a specific duration (e.g., 30 minutes to 24 hours).
-
Histone Extraction : Harvest the cells and extract the histone proteins using an acid extraction method.
-
Protein Quantification : Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford assay).
-
SDS-PAGE and Western Blotting : Separate the histone proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting : Probe the membrane with a primary antibody specific for H3K9me3. A primary antibody for total histone H3 is used as a loading control.
-
Detection : Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.
-
Analysis : Quantify the band intensities to determine the relative levels of H3K9me3 normalized to total histone H3.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of the KDM4 inhibitor for the desired exposure period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Mandatory Visualization
Caption: KDM4 signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor benchmarking.
References
Validating NSC636819's Competitive Inhibition Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of NSC636819, a selective inhibitor of the histone demethylases KDM4A and KDM4B, with alternative inhibitors. We present supporting experimental data, detailed protocols for validating its competitive inhibition mechanism, and visualizations of the key concepts.
Unveiling the Mechanism of this compound
This compound has been identified as a potent and selective competitive inhibitor of KDM4A and KDM4B, enzymes that are overexpressed in various cancers, including prostate cancer.[1] Its mechanism of action involves binding to the active site of the KDM4A/B enzymes, thereby preventing the binding of the natural substrate, methylated histone H3.[1] This inhibition leads to an increase in the levels of histone H3 lysine 9 trimethylation (H3K9me3), a repressive epigenetic mark, which in turn can suppress the expression of oncogenes and induce apoptosis in cancer cells.[1][2]
Comparative Analysis of KDM4 Inhibitors
To provide a comprehensive overview, the following table summarizes the quantitative data for this compound and other known KDM4 inhibitors. This allows for a direct comparison of their potency and selectivity.
| Inhibitor | Target(s) | IC50 (KDM4A) | IC50 (KDM4B) | Ki (KDM4A) | Ki (KDM4B) | Mechanism of Action |
| This compound | KDM4A, KDM4B | 6.4 µM | 9.3 µM | 5.5 µM | 3.0 µM | Competitive |
| JIB-04 | Pan-Jumonji | 445 nM (JMJD2A) | 435 nM (JMJD2B) | Not Reported | Not Reported | Not a competitive inhibitor of 2-OG |
| IOX1 | Broad-spectrum 2OG oxygenase | 0.6 µM | Not Reported | Not Reported | Not Reported | 2-OG analogue |
| GSK-J4 | KDM6A/B | Not Reported | Not Reported | Not Reported | Not Reported | Blocks H3K27 demethylation |
Experimental Protocols for Validating Competitive Inhibition
The following protocols are based on the methodologies described in the foundational study by Chu et al. (2014) and general principles of enzyme kinetics to validate the competitive inhibition mechanism of this compound.
Protocol 1: Recombinant KDM4A/B Expression and Purification
-
Cloning and Expression: The catalytic domain of human KDM4A (e.g., amino acids 1-359) is cloned into an expression vector (e.g., pET28a) with a polyhistidine tag. The vector is then transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Production: A large-scale culture is grown to an optimal density (OD600 of ~0.6-0.8) and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-20°C) overnight.
-
Purification: The bacterial cells are harvested, lysed, and the protein is purified from the soluble fraction using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purified protein is then dialyzed against a suitable storage buffer.
Protocol 2: In Vitro Histone Demethylase Activity Assay
This assay measures the enzymatic activity of KDM4A/B in the presence and absence of the inhibitor.
-
Reaction Setup: The reaction is performed in a 96-well plate in a buffer containing HEPES (pH 7.5), FeSO4, α-ketoglutarate, and ascorbate.
-
Enzyme and Substrate: A fixed concentration of purified recombinant KDM4A or KDM4B is added to each well. The substrate, a biotinylated histone H3 peptide trimethylated at lysine 9 (H3K9me3), is also added.
-
Inhibitor Addition: A range of concentrations of this compound (or other inhibitors) are added to the wells. A control with no inhibitor is included.
-
Reaction and Detection: The reaction is incubated at 37°C for a set time (e.g., 30-60 minutes). The amount of demethylated product is then quantified using an antibody-based detection method, such as an AlphaLISA or TR-FRET assay, which detects the remaining H3K9me3.
Protocol 3: Kinetic Analysis to Determine Mechanism of Inhibition
To determine if the inhibition is competitive, the enzyme kinetics are measured at varying substrate and inhibitor concentrations.
-
Varying Substrate Concentration: For a fixed concentration of this compound, the initial reaction rates are measured at a range of H3K9me3 substrate concentrations.
-
Varying Inhibitor Concentration: The experiment is repeated with several different fixed concentrations of this compound, including a zero-inhibitor control.
-
Data Analysis: The data is plotted on a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).
-
Competitive Inhibition: The lines for the different inhibitor concentrations will intersect on the y-axis, indicating that the Vmax is unchanged while the apparent Km increases with increasing inhibitor concentration.
-
Visualizing the Concepts
To further clarify the mechanism of competitive inhibition and the experimental workflow, the following diagrams are provided.
Caption: Mechanism of competitive inhibition of KDM4A/B by this compound.
Caption: Experimental workflow for validating competitive inhibition.
References
A Comparative Review of NSC636819 in Epigenetic Drug Discovery
In the dynamic landscape of epigenetic drug discovery, small molecule inhibitors targeting histone demethylases have emerged as promising therapeutic agents for various malignancies. Among these, NSC636819 has garnered attention as a selective inhibitor of the KDM4 family of histone lysine demethylases. This guide provides a comprehensive comparative review of this compound, evaluating its performance against other notable KDM4 inhibitors such as JIB-04, ML324, and IOX1. This analysis is supported by available experimental data to aid researchers, scientists, and drug development professionals in making informed decisions.
Introduction to this compound and the KDM4 Family
The KDM4 family of enzymes, specifically KDM4A and KDM4B, are histone demethylases that play a crucial role in removing methyl groups from histone H3 at lysine 9 (H3K9me3), a mark associated with transcriptional repression.[1][2] Overexpression of KDM4A and KDM4B has been implicated in the progression of several cancers, including prostate cancer, making them attractive targets for therapeutic intervention.
This compound is a cell-permeable small molecule that acts as a competitive and selective inhibitor of KDM4A and KDM4B.[1][2] By inhibiting these enzymes, this compound leads to an increase in H3K9me3 levels, which in turn can modulate gene expression, suppress tumor growth, and induce apoptosis in cancer cells.[1]
Comparative Analysis of KDM4 Inhibitors
Table 1: Biochemical Potency of KDM4 Inhibitors
| Compound | Target(s) | IC50 / Ki (µM) | Mechanism of Action | Reference(s) |
| This compound | KDM4A | IC50: 6.4, Ki: 5.5 | Competitive | |
| KDM4B | IC50: 9.3, Ki: 3.0 | Competitive | ||
| JIB-04 | Pan-Jumonji | KDM4A: 0.445, KDM4B: 0.435 | Not a 2-OG competitor | |
| ML324 | KDM4 family | KDM4B: 4.9 | Not specified | |
| IOX1 | Broad-spectrum 2-oxoglutarate oxygenase inhibitor | KDM4A: 0.6, KDM4C: 0.6 | 2-OG competitor |
Table 2: Cellular Activity of KDM4 Inhibitors
| Compound | Cell Line | Effect | Concentration (µM) | Reference(s) |
| This compound | LNCaP (Prostate Cancer) | Cytotoxicity (IC50) | 16.5 (3 days) | |
| LNCaP (Prostate Cancer) | Apoptosis induction | 5-20 | ||
| LNCaP (Prostate Cancer) | Increased H3K9me3 | 100 | ||
| JIB-04 | Various cancer cell lines | Antiproliferative | Varies (cell line dependent) | |
| ML324 | Not specified | Antiviral activity | Not specified | |
| IOX1 | HeLa | Increased H3K9me3 | Not specified |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for KDM4 inhibitor evaluation.
Detailed Experimental Protocols
For researchers looking to replicate or build upon the findings discussed, detailed protocols for key experiments are provided below.
In Vitro Histone Demethylase Assay
This assay measures the enzymatic activity of KDM4A/B and the inhibitory effect of compounds like this compound.
Materials:
-
Recombinant human KDM4A or KDM4B enzyme
-
H3K9me3 peptide substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 0.01% Tween-20, 0.2 mg/mL BSA)
-
Cofactors: 2-oxoglutarate (α-KG), Ascorbate, (NH4)2Fe(SO4)2·6H2O
-
This compound and other test inhibitors
-
Detection reagent (e.g., Formaldehyde detection kit or antibody-based detection)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO and then dilute in assay buffer.
-
In a microplate, add the assay buffer, inhibitor solution, and recombinant KDM4 enzyme.
-
Initiate the reaction by adding the H3K9me3 peptide substrate and cofactors.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stopping solution (e.g., EDTA).
-
Detect the demethylation activity. This can be done by measuring the formaldehyde produced or by using an antibody that specifically recognizes the demethylated product.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of KDM4 inhibitors on cancer cell lines.
Materials:
-
Cancer cell line (e.g., LNCaP)
-
Cell culture medium and supplements
-
This compound and other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors for the desired duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis (Annexin V) Assay
This flow cytometry-based assay detects and quantifies apoptosis induced by KDM4 inhibitors.
Materials:
-
Cancer cell line
-
This compound and other test inhibitors
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the test inhibitors for a specified time to induce apoptosis.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Chromatin Immunoprecipitation (ChIP) Assay
This technique is used to determine the in-cell target engagement of KDM4 inhibitors by measuring the levels of H3K9me3 at specific gene promoters.
Materials:
-
Cancer cell line
-
This compound and other test inhibitors
-
Formaldehyde for cross-linking
-
Lysis and sonication buffers
-
Antibody specific for H3K9me3
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Primers for specific gene promoters for qPCR analysis
Procedure:
-
Treat cells with the test inhibitors.
-
Cross-link proteins to DNA using formaldehyde.
-
Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.
-
Immunoprecipitate the chromatin with an anti-H3K9me3 antibody overnight.
-
Capture the antibody-chromatin complexes using protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Purify the DNA.
-
Quantify the enrichment of specific DNA sequences using quantitative PCR (qPCR) with primers for target gene promoters.
Conclusion
This compound is a valuable tool for studying the biological roles of KDM4A and KDM4B and holds potential as a scaffold for the development of novel anticancer therapeutics. Its competitive mechanism of action and demonstrated cellular activity make it a significant compound in the field of epigenetic drug discovery. A direct, standardized comparison with other KDM4 inhibitors like JIB-04, ML324, and IOX1 would be highly beneficial to delineate their relative advantages and disadvantages in terms of potency, selectivity, and off-target effects. The provided data and protocols offer a solid foundation for researchers to further investigate this compound and its potential in epigenetic therapy.
References
Safety Operating Guide
Proper Disposal of NSC636819: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling NSC636819 must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. While this compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH), it is crucial to treat all research chemicals with caution.[1] The following guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, its solutions, and contaminated materials.
Summary of Key Chemical and Safety Data
For quick reference, the following table summarizes essential data for this compound relevant to its handling and disposal.
| Property | Value |
| Chemical Formula | C₂₂H₁₂Cl₄N₂O₄[2] |
| Molecular Weight | 510.15 g/mol [2] |
| Appearance | Brown solid |
| Solubility | Soluble in DMSO (up to 10 mg/mL)[2] |
| Storage Temperature | 2-8°C[3] |
| Storage Class | 11 - Combustible Solids |
Experimental Protocols for Disposal
The proper disposal of this compound should be approached methodically, considering the form of the waste—whether it is the pure compound, a solution, or contaminated labware.
Disposal of Unused Solid this compound
-
Waste Identification : Label the original container or a suitable waste container with "Waste this compound" and include the chemical formula.
-
Packaging : Ensure the container is securely sealed.
-
Disposal : Transfer the sealed container to your institution's designated chemical waste collection area for incineration or other approved disposal methods. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Disposal of this compound Solutions
Solutions of this compound, typically in DMSO, must be treated as chemical waste.
-
Waste Collection : Collect all solutions containing this compound in a dedicated, labeled, and sealed waste container. The container should be compatible with the solvent used (e.g., a polyethylene container for DMSO solutions).
-
Labeling : Clearly label the waste container with "Waste this compound in [Solvent Name]" and estimate the concentration.
-
Disposal : Transfer the container to your institution's chemical waste pickup location. Do not dispose of this compound solutions down the drain.
Disposal of Contaminated Labware and Personal Protective Equipment (PPE)
Items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into contact with this compound should be disposed of as solid chemical waste.
-
Segregation : Collect all contaminated disposable items in a designated, clearly labeled waste bag or container.
-
Packaging : Securely seal the bag or container to prevent leakage.
-
Disposal : Dispose of the sealed container through your institution's chemical waste stream. Do not discard it in regular trash or biohazardous waste. For reusable glassware, decontaminate by rinsing with a suitable solvent and collecting the rinsate as chemical waste before washing.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
It is imperative to consult your institution's specific waste disposal guidelines and your local regulations, as they may have additional requirements for the disposal of research chemicals. Always prioritize safety by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and its associated waste.
References
Personal protective equipment for handling NSC636819
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of NSC636819, a competitive and selective inhibitor of KDM4A/KDM4B. Adherence to these procedures is essential to ensure a safe laboratory environment and maintain the integrity of the compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for accurate experimental planning and safe handling.
| Property | Value |
| CAS Number | 1618672-71-1 |
| Molecular Formula | C₂₂H₁₂Cl₄N₂O₄ |
| Molecular Weight | 510.15 g/mol [1][2] |
| Appearance | Brown solid[1] |
| Purity | ≥97% (HPLC)[1] or ≥98%[2] |
| Solubility | Soluble in DMSO (e.g., to 10 mg/mL or 10 mM) |
| Storage Temperature | Recommended at 2-8°C for solid form |
| Stock Solution Storage | Aliquot and freeze at -20°C for up to 3 months or -80°C for up to 6 months. |
Personal Protective Equipment (PPE)
Standard laboratory handling precautions are required. The following PPE should be worn at all times when handling this compound:
-
Eye and Face Protection: Use chemical safety goggles and/or a face shield.
-
Skin Protection:
-
Wear protective gloves (e.g., nitrile rubber).
-
Use a laboratory coat to prevent skin contact.
-
-
Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator.
-
Hand Hygiene: Wash hands thoroughly after handling the compound.
Handling and Storage Procedures
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store the solid compound at 2-8°C.
-
For stock solutions, after reconstitution with DMSO, it is recommended to aliquot the solution into smaller volumes and store them at -20°C for up to 3 months or -80°C for up to 6 months to maintain stability.
Handling:
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
Spill and Disposal Plan
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as outlined above.
-
For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
-
For liquid spills (e.g., in DMSO), absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Waste Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
-
Do not allow the chemical to enter drains.
Operational Workflow for Handling this compound
The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
